Amidephrine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58921-07-6 |
|---|---|
Molecular Formula |
C10H17ClN2O3S |
Molecular Weight |
280.77 g/mol |
IUPAC Name |
N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;/h3-6,10-13H,7H2,1-2H3;1H |
InChI Key |
KROFTUPDCYHRPV-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amidephrine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Amidephrine Hydrochloride: A Technical Guide to its Mechanism of Action on Alpha-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidephrine hydrochloride is a sympathomimetic agent recognized for its selective agonist activity at alpha-1 adrenergic receptors. These receptors are pivotal in mediating the physiological effects of endogenous catecholamines, namely epinephrine and norepinephrine, across a multitude of organ systems. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction of this compound with alpha-1 adrenergic receptors. It details the downstream signaling cascades, presents available pharmacological data, and outlines the standard experimental protocols utilized for the characterization of alpha-1 adrenergic receptor agonists. For comparative purposes, quantitative data for the well-characterized non-selective alpha-1 agonist, phenylephrine, and the highly selective alpha-1A agonist, A-61603, are provided.
Introduction to Alpha-1 Adrenergic Receptors
Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral components of the sympathetic nervous system.[1] They are activated by the binding of catecholamines, leading to a conformational change that facilitates the interaction with and activation of heterotrimeric G proteins. There are three distinct subtypes of alpha-1 adrenergic receptors, each encoded by a separate gene: α1A, α1B, and α1D.[2] These subtypes exhibit unique tissue distribution patterns and can couple to different signaling pathways, resulting in a diverse range of physiological responses.[3]
This compound: An Overview
Amidephrine is a phenylethanolamine derivative and a selective agonist for alpha-1 adrenoceptors, demonstrating negligible effects on alpha-2 adrenoceptors.[4] While specific binding affinities and functional potencies of this compound for the individual alpha-1 receptor subtypes are not extensively documented in publicly available literature, historical studies have indicated its significant intrinsic activity, particularly at the subtype now recognized as α1A.
Mechanism of Action: The Alpha-1 Adrenergic Signaling Cascade
The canonical signaling pathway initiated by the activation of alpha-1 adrenergic receptors, including by agonists such as this compound, is mediated through the Gq/11 family of G proteins.[2]
Upon agonist binding, the alpha-1 receptor catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gq protein. This activation leads to the dissociation of the Gαq-GTP subunit from the βγ-dimer. The activated Gαq-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC).[2]
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, in conjunction with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as smooth muscle contraction.[2]
Quantitative Pharmacological Data
While specific quantitative data for this compound's interaction with alpha-1 adrenergic receptor subtypes is limited, the following tables provide data for the well-characterized non-selective alpha-1 agonist phenylephrine and the highly selective alpha-1A agonist A-61603 for comparative analysis.
Table 1: Binding Affinities (Ki) of Reference Alpha-1 Agonists
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Phenylephrine | α1A | 813 | Human | [5] |
| α1B | 1148 | Human | [5] | |
| α1D | 646 | Human | [5] | |
| A-61603 | α1A | 0.49 | Human | [6] |
| α1B | 145 | Human | [6] | |
| α1D | 162 | Human | [6] |
Table 2: Functional Potencies (EC50) of Reference Alpha-1 Agonists
| Compound | Assay | Receptor Subtype | EC50 (nM) | Species | Reference |
| Phenylephrine | Calcium Mobilization | α1A | 251 | Human | [5] |
| α1B | 229 | Human | [5] | ||
| α1D | 129 | Human | [5] | ||
| A-61603 | ERK Activation | α1A | 6 | Rat | [6] |
Experimental Protocols
The characterization of alpha-1 adrenergic receptor agonists like this compound relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved through competition binding studies where the unlabeled compound (e.g., amidephrine) competes with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the alpha-1 adrenergic receptor subtype of interest are homogenized in a cold lysis buffer.
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [3H]-prazosin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Functional Assays
Functional assays are crucial for determining the potency (EC50) and efficacy of an agonist. For Gq-coupled receptors like the alpha-1 adrenoceptors, common functional assays measure the downstream consequences of receptor activation, such as inositol phosphate accumulation or intracellular calcium mobilization.
This assay quantifies the production of inositol phosphates, a direct downstream product of PLC activation.
Methodology:
-
Cell Culture and Labeling:
-
Cells stably or transiently expressing the alpha-1 adrenergic receptor subtype of interest are cultured.
-
The cells are incubated with myo-[3H]-inositol to radiolabel the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
The cells are then stimulated with various concentrations of this compound for a defined period.
-
-
Extraction and Separation:
-
The reaction is terminated by the addition of an acid (e.g., perchloric acid).
-
The aqueous phase containing the inositol phosphates is separated from the lipid phase.
-
The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
-
Quantification and Analysis:
-
The radioactivity of the eluted fractions is measured by liquid scintillation counting.
-
Dose-response curves are generated by plotting the amount of total inositol phosphates accumulated against the log concentration of the agonist.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.
-
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Cells expressing the target alpha-1 receptor subtype are seeded in a microplate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). These dyes exhibit a change in their fluorescent properties upon binding to Ca2+.
-
-
Agonist Addition and Signal Detection:
-
The microplate is placed in a fluorescence plate reader equipped with an automated injection system.
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Varying concentrations of this compound are injected into the wells, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each agonist concentration.
-
Dose-response curves are constructed by plotting the peak response against the log concentration of the agonist.
-
The EC50 value is calculated from the dose-response curve.
-
Conclusion
This compound acts as a selective agonist at alpha-1 adrenergic receptors, initiating a well-defined signaling cascade through the Gq/11-PLC-IP3/DAG pathway, ultimately leading to an increase in intracellular calcium and subsequent cellular responses. While quantitative data on its subtype selectivity remains to be fully elucidated in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for the detailed pharmacological characterization of this and other alpha-1 adrenergic agonists. The comparative data for phenylephrine and A-61603 offer a valuable benchmark for interpreting future research in this area. A comprehensive understanding of the molecular interactions and functional consequences of this compound's action on alpha-1 adrenergic receptor subtypes is crucial for its potential therapeutic applications and for the development of more selective and efficacious drugs targeting this receptor family.
References
- 1. Alpha1-adrenergic receptors: new insights and directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathway of Amidephrine hydrochloride from catecholamine precursors
An In-depth Technical Guide on the Synthesis of Amidephrine Hydrochloride from Catecholamine Precursors
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Amidephrine is a selective α1-adrenergic receptor agonist structurally related to the endogenous catecholamine epinephrine. Its synthesis is of significant interest to medicinal chemists and pharmaceutical scientists. This technical guide provides a comprehensive overview of a plausible synthetic pathway to this compound, contextualized by its relationship to natural catecholamine precursors. The document details the biosynthetic pathway of catecholamines to establish a biological baseline and subsequently outlines a complete, multi-step chemical synthesis route starting from a readily available precursor. Detailed experimental protocols for key transformations, quantitative data presented in tabular format, and logical workflow diagrams generated using Graphviz are provided to facilitate understanding and replication by professionals in the field.
Part 1: The Biological Context - Biosynthesis of Catecholamine Precursors
Amidephrine's structure and function are best understood by first examining its biological counterparts, the catecholamines. The endogenous synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine begins with the amino acid L-tyrosine. This multi-enzyme pathway is the primary source of these crucial neurotransmitters and hormones in the body. The key enzymatic steps are outlined below.[1][2][3][4]
The biosynthesis initiates with the rate-limiting hydroxylation of L-tyrosine to L-DOPA, catalyzed by tyrosine hydroxylase (TH).[1] L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[2] In noradrenergic and adrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated by dopamine β-hydroxylase (DBH) to yield norepinephrine.[3] Finally, in adrenergic neurons and the adrenal medulla, phenylethanolamine N-methyltransferase (PNMT) catalyzes the N-methylation of norepinephrine, using S-adenosyl methionine (SAM) as a methyl donor, to produce epinephrine.[3][4]
References
Amidephrine Hydrochloride Stereoisomerism: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidephrine hydrochloride, a synthetic sympathomimetic amine, is a selective α1-adrenergic receptor agonist. Its structure contains a single chiral center, giving rise to two stereoisomers: the dextrorotatory (+) and levorotatory (-) enantiomers. This technical guide provides an in-depth analysis of the stereoisomerism of amidephrine and its profound impact on biological activity. It has been established that the pharmacological activity of amidephrine resides predominantly in the (-)-enantiomer, which exhibits high selectivity for α1-adrenoceptors with no significant activity at α2-adrenoceptors. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved in amidephrine's mechanism of action.
Introduction to Amidephrine and Stereoisomerism
Amidephrine is a phenylethanolamine derivative with vasoconstrictive properties, primarily used as a nasal decongestant. The presence of a hydroxyl group on the β-carbon of the ethylamine side chain creates a chiral center, resulting in two enantiomers, (R)- and (S)-amidephrine. As with many chiral drugs, these stereoisomers can exhibit significant differences in their pharmacological and toxicological profiles. Understanding the stereoselectivity of amidephrine's interaction with its biological target, the α1-adrenergic receptor, is crucial for optimizing its therapeutic efficacy and safety.
Comparative Biological Activity of Amidephrine Stereoisomers
The biological activity of amidephrine is markedly stereoselective, with the (-)-enantiomer being the pharmacologically active form.
Receptor Binding and Functional Activity
While specific binding affinity (Ki) and functional potency (EC50) values for both amidephrine enantiomers are not extensively reported in publicly available literature, functional studies have demonstrated the selective activity of (-)-amidephrine on α1-adrenoceptors.
A key study on the isolated vas deferens of the rat showed that (-)-amidephrine is a selective α1-adrenoceptor agonist and does not exert any effect on α2-adrenoceptors[1]. The agonist activity of (-)-amidephrine was competitively inhibited by α1-adrenoceptor antagonists, prazosin and E-643. The pA2 values, a measure of antagonist potency, were determined in the presence of (-)-amidephrine and compared to those obtained with the known α1-agonist, (-)-phenylephrine[1]. The similarity in pA2 values indicates that both agonists act on the same receptor population[1].
| Agonist | Antagonist | pA2 Value |
| (-)-Amidephrine | Prazosin | 8.19 |
| (-)-Phenylephrine | Prazosin | 8.48 |
| (-)-Amidephrine | E-643 | 8.36 |
| (-)-Phenylephrine | E-643 | 8.25 |
| Table 1: Antagonist pA2 values in the presence of (-)-Amidephrine and (-)-Phenylephrine in rat vas deferens. Data from Vizi, E. S., & Ludvig, N. (1983).[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, separation, and biological characterization of amidephrine stereoisomers are crucial for research and development. While specific protocols for amidephrine are not extensively published, methodologies for structurally similar compounds like phenylephrine and epinephrine can be adapted.
Chiral Separation of Amidephrine Enantiomers
The separation of amidephrine enantiomers is essential for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.
Protocol: Chiral HPLC Separation of Amidephrine
-
Column: A chiral stationary phase column, such as one based on cyclodextrin or polysaccharide derivatives, should be selected. For compounds similar to amidephrine, like epinephrine, an ORpak CDBS-453 column has been used effectively.
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier. For example, a mixture of aqueous sodium chloride solution with a small percentage of acetic acid and acetonitrile (e.g., 95/5% v/v) can be used.
-
Flow Rate: An isocratic flow rate of approximately 0.5 mL/min is a common starting point.
-
Temperature: The column temperature should be controlled, for instance, at 10°C, to ensure reproducible separation.
-
Detection: UV detection at a wavelength where amidephrine shows significant absorbance (e.g., 280 nm) is suitable.
-
Injection Volume: A standard injection volume of 20 µL can be used.
-
Sample Preparation: this compound samples should be dissolved in the mobile phase or a compatible solvent at a known concentration (e.g., 100 µg/mL).
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of the amidephrine stereoisomers for α1-adrenergic receptors. This typically involves a competition assay where the test compound (unlabeled amidephrine enantiomer) competes with a radiolabeled ligand for binding to the receptor.
Protocol: α1-Adrenergic Receptor Binding Assay
-
Receptor Source: Prepare cell membranes from a cell line stably expressing the human α1-adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D).
-
Radioligand: Use a high-affinity radiolabeled antagonist for the α1-adrenergic receptor, such as [³H]-prazosin.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled amidephrine enantiomer.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the amidephrine enantiomer that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assay (Schild Analysis)
Functional assays are essential to determine the potency and efficacy of the amidephrine stereoisomers as agonists. A Schild analysis can be performed to characterize the competitive antagonism and confirm the site of action.
Protocol: Schild Analysis for Amidephrine Stereoisomers
-
Tissue Preparation: Use an isolated tissue preparation that expresses α1-adrenergic receptors, such as rat vas deferens or aorta.
-
Experimental Setup: Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Cumulative Concentration-Response Curves: Generate cumulative concentration-response curves for the agonist (e.g., (-)-amidephrine) in the absence and presence of increasing concentrations of a competitive antagonist (e.g., prazosin).
-
Data Analysis: Measure the contractile response of the tissue. Plot the log of the agonist concentration versus the response. Determine the EC50 values for the agonist in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value for the antagonist.
Signaling Pathways of Amidephrine
As an α1-adrenergic receptor agonist, (-)-amidephrine is expected to activate the canonical Gq protein-coupled signaling pathway.
Upon binding of (-)-amidephrine to the α1-adrenergic receptor, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq. The activated α-subunit of Gq (Gαq) dissociates from the βγ-subunits and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, such as smooth muscle contraction (vasoconstriction).
References
In Vitro Characterization of Amidephrine Hydrochloride's Adrenergic Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidephrine hydrochloride is recognized as a selective agonist for the α1-adrenergic receptor. A thorough in vitro characterization is crucial to definitively ascertain its binding affinity and functional potency across the full spectrum of adrenergic receptor subtypes. This guide outlines the key experimental protocols and data presentation necessary for a comprehensive assessment of this compound's adrenergic selectivity. Due to the limited availability of specific binding and functional data for this compound in the public domain, this document also presents representative data from other well-characterized α1-adrenergic agonists to illustrate the expected outcomes of these experimental approaches.
Introduction to Adrenergic Receptors and this compound
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, epinephrine and norepinephrine. They are classified into two main groups, α and β, with several subtypes: α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3). These receptors mediate a wide range of physiological responses, making them important targets for therapeutic intervention.
Amidephrine is an α1-adrenoceptor selective agonist.[1] Its characterization is essential for understanding its pharmacological profile and potential therapeutic applications. This involves determining its binding affinity (Ki) and functional potency (EC50) at each adrenergic receptor subtype.
Quantitative Data on Adrenergic Receptor Selectivity
A comprehensive analysis of this compound's selectivity requires quantitative data on its interaction with all adrenergic receptor subtypes. Due to the absence of a complete public dataset for this compound, the following table includes representative binding affinities (pKi) and functional potencies (pEC50) for other known α1-selective and non-selective adrenergic agonists to exemplify the expected data format and highlight the parameters of interest.
Table 1: Representative Adrenergic Receptor Binding Affinities (pKi) and Functional Potencies (pEC50) of Select Adrenergic Agonists
| Compound | α1A | α1B | α1D | α2A | β1 | β2 |
| Binding Affinity (pKi) | ||||||
| Phenylephrine | 5.5 | 5.3 | 5.6 | <4 | <4 | <4 |
| A-61603 | 9.1 | 6.7 | 7.0 | <5 | <5 | <5 |
| Cirazoline | 8.0 | 7.5 | 7.8 | 6.0 | - | - |
| Functional Potency (pEC50) | ||||||
| Phenylephrine | 6.7 | 6.5 | 6.8 | - | - | - |
| A-61603 | 8.5 | 6.0 | 6.3 | - | - | - |
| Cirazoline | 8.2 | 7.1 | 7.4 | - | - | - |
Experimental Protocols for In Vitro Characterization
To determine the adrenergic receptor selectivity of this compound, a series of in vitro assays should be performed. These assays can be broadly categorized into binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor in the presence and absence of the test compound (this compound).
Experimental Protocol:
-
Membrane Preparation: Cell lines stably expressing the human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) are cultured and harvested. The cell pellets are homogenized in a lysis buffer and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Competition Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, [125I]-cyanopindolol for β receptors) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α receptors, propranolol for β receptors).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist. The choice of assay depends on the G protein coupling of the adrenergic receptor subtype.
Alpha-1 adrenergic receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels.
Experimental Protocol:
-
Cell Culture and Dye Loading: Cells stably expressing the α1-adrenergic receptor subtypes are seeded into 96-well plates. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration (e.g., 60 minutes) at 37°C.
-
Compound Addition: Increasing concentrations of this compound are added to the wells.
-
Signal Detection: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The data are normalized to the maximum response and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Alpha-2 adrenergic receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Beta-adrenergic receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.
Experimental Protocol:
-
Cell Culture: Cells stably expressing the α2- or β-adrenergic receptor subtypes are seeded into 96- or 384-well plates.
-
Assay Procedure:
-
For α2 receptor assays, cells are first stimulated with forskolin to increase basal cAMP levels. Then, increasing concentrations of this compound are added to measure the inhibition of cAMP production.
-
For β receptor assays, increasing concentrations of this compound are added to measure the stimulation of cAMP production.
-
-
cAMP Detection: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on competitive immunoassays with fluorescent, luminescent, or colorimetric readouts.
-
Data Analysis: For α2 receptors, the data are analyzed to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production. For β receptors, the data are analyzed to determine the EC50 value for the stimulation of cAMP production.
Mandatory Visualizations
Signaling Pathways
Caption: Adrenergic receptor signaling pathways.
Experimental Workflows
Caption: Radioligand binding assay workflow.
Caption: Functional assay workflow.
Conclusion
A comprehensive in vitro characterization is paramount to fully elucidate the adrenergic selectivity profile of this compound. The experimental protocols detailed in this guide, encompassing radioligand binding assays and functional assays for second messenger signaling, provide a robust framework for determining its binding affinities and functional potencies across all adrenergic receptor subtypes. The resulting quantitative data will be invaluable for researchers, scientists, and drug development professionals in advancing the understanding and potential therapeutic applications of this compound.
References
A Comparative Pharmacological Profile: Amidephrine Hydrochloride vs. Epinephrine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of adrenergic agonists, both endogenous catecholamines and synthetic compounds offer a diverse range of pharmacological activities, stemming from their varied affinities and efficacies at adrenergic receptor subtypes. This technical guide provides a comprehensive comparative analysis of Amidephrine hydrochloride, a selective α1-adrenergic receptor agonist, and Epinephrine, a non-selective adrenergic agonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective pharmacological profiles, supported by quantitative data, experimental methodologies, and visual representations of their signaling pathways.
Overview of Adrenergic Receptors and Signaling
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for catecholamines like epinephrine and norepinephrine. They are broadly classified into two main types: alpha (α) and beta (β) receptors, each with further subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). Activation of these receptors initiates distinct intracellular signaling cascades, leading to a wide array of physiological responses.
-
α1-Adrenergic Receptors: Primarily coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), typically causing smooth muscle contraction.
-
α2-Adrenergic Receptors: Generally coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.
-
β-Adrenergic Receptors: Predominantly coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels and subsequent activation of protein kinase A (PKA).
Pharmacological Profile of this compound
Amidephrine (also known as Amidefrine, MJ-1996) is a synthetic sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors.[1][2] Its primary clinical use has been as a topical nasal decongestant, leveraging its vasoconstrictive properties.[1][3]
Receptor Selectivity and Potency
Amidephrine exhibits a pharmacological profile characterized by its selectivity for α1-adrenoceptors with minimal to no activity at α2 or β-adrenergic receptors.[2][4]
One study characterized the alpha-adrenoceptor activity of (-)-amidephrine in the isolated vas deferens of the rat. The results showed that (-)-amidephrine had selective activity on alpha 1-adrenoceptors and did not exert any effect on alpha 2-adrenoceptors.[4] The study also determined the pA2 value for the competitive α1-adrenoceptor antagonist prazosin in the presence of (-)-amidephrine to be 8.19 and 8.48, indicating a competitive interaction at the α1-receptor.[4]
Another study comparing the activity of various agonists on cloned α1-adrenergic receptor subtypes found that Amidephrine displayed substantial intrinsic activity at the α1C-adrenoceptor subtype, with little to no intrinsic activity at the α1B or α1A/D subtypes.[5] This suggests a degree of subtype selectivity within the α1-adrenoceptor family.
Table 1: Receptor Binding and Functional Data for this compound
| Receptor Subtype | Binding Affinity (Ki) | Potency (EC50/pD2) | Efficacy (% of max response) | Reference |
| α1 | Data not available | Data not available | Data not available | |
| α1A/D | Little to no intrinsic activity | Data not available | Data not available | [5] |
| α1B | Little to no intrinsic activity | Data not available | Data not available | [5] |
| α1C | Substantial intrinsic activity | Data not available | Data not available | [5] |
| α2 | No effect observed | Data not available | Data not available | [4] |
| β | Minimal activity | Data not available | Data not available | [2] |
Mechanism of Action and Signaling Pathway
As a selective α1-adrenergic agonist, Amidephrine's primary mechanism of action involves the activation of the Gq/11 signaling cascade.
Caption: this compound Signaling Pathway.
Pharmacological Profile of Epinephrine
Epinephrine, also known as adrenaline, is an endogenous catecholamine that functions as a hormone and neurotransmitter. It is a potent, non-selective agonist of all adrenergic receptors (α1, α2, β1, β2, and β3).[]
Receptor Selectivity and Potency
Epinephrine's broad receptor activity results in a complex and dose-dependent pharmacological profile. At low doses, β-adrenergic effects (vasodilation, increased heart rate) may predominate, while at higher doses, α-adrenergic effects (vasoconstriction) become more pronounced.[7]
Table 2: Receptor Binding and Functional Data for Epinephrine
| Receptor Subtype | Binding Affinity (Ki) | Potency (EC50/pD2) | Efficacy (% of max response) | Reference |
| α1 | 330 nM | Highly efficacious | Full agonist | [8] |
| α2 | 56 nM | Highly efficacious | Full agonist | [8] |
| β1 | 740 nM | Highly efficacious | Full agonist | [8] |
| β2 | Data not available | Highly efficacious | Full agonist | [] |
| β3 | Data not available | Data not available | Data not available |
Note: Ki and EC50 values can vary depending on the specific assay conditions and tissue/cell type used.
Mechanism of Action and Signaling Pathways
Epinephrine's non-selective nature means it activates multiple signaling pathways simultaneously.
Caption: Epinephrine's Diverse Signaling Pathways.
Comparative Analysis
The primary distinction between this compound and Epinephrine lies in their receptor selectivity. This fundamental difference dictates their pharmacological effects and potential therapeutic applications.
Table 3: Comparative Pharmacological Properties
| Feature | This compound | Epinephrine |
| Receptor Selectivity | Selective α1-agonist | Non-selective α and β agonist |
| Primary Signaling Pathway | Gq/11 → PLC → ↑IP3/DAG → ↑Ca²⁺ | Gs → AC → ↑cAMPGi → AC → ↓cAMPGq → PLC → ↑IP3/DAG |
| Primary Physiological Effect | Vasoconstriction | Vasoconstriction (α1), Vasodilation (β2),Increased heart rate and contractility (β1),Bronchodilation (β2) |
| Clinical Use Example | Nasal decongestant | Anaphylaxis, Cardiac arrest, Bronchospasm |
Experimental Protocols
The characterization of adrenergic agonists like Amidephrine and Epinephrine relies on a variety of in vitro and in vivo experimental models.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a specific receptor.[7]
Workflow for a Competitive Radioligand Binding Assay:
Caption: Radioligand Binding Assay Workflow.
A typical protocol involves incubating cell membranes expressing the receptor of interest with a known concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.[9]
In Vitro Functional Assays: Isolated Tissue Preparations
To assess the functional consequences of receptor activation, isolated tissue preparations are commonly used. For vasoconstrictor agents, isolated arterial rings (e.g., from rat aorta) are a standard model.
Protocol for Isolated Rat Aorta Vasoconstriction Assay:
-
Tissue Preparation: A rat is euthanized, and the thoracic aorta is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The aorta is cleaned of connective tissue and cut into rings of a specific width (e.g., 2-4 mm).
-
Mounting: The aortic rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2. One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agent, such as potassium chloride (KCl).
-
Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of the agonist (Amidephrine or Epinephrine) are added to the organ bath, and the resulting increase in tension is recorded.
-
Data Analysis: The contractile responses are plotted against the agonist concentration to generate a concentration-response curve, from which the EC50 (potency) and Emax (maximal efficacy) can be determined.
Pharmacokinetics
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Epinephrine | Reference |
| Administration | Topical (nasal) | Intravenous, Intramuscular, Subcutaneous | [1][7] |
| Onset of Action | Data not available | Rapid (IV, IM) | [10][11] |
| Half-life | Data not available | < 5 minutes (IV) | [7][10] |
| Metabolism | Data not available | Extensively metabolized by COMT and MAO | [10] |
| Excretion | Data not available | Metabolites excreted in urine | [10] |
Note: Detailed pharmacokinetic data for this compound is not widely available.
Conclusion
This compound and Epinephrine represent two distinct classes of adrenergic agonists with markedly different pharmacological profiles. Amidephrine's selectivity for the α1-adrenergic receptor makes it a targeted vasoconstrictor, suitable for localized applications such as nasal decongestion. In contrast, Epinephrine's non-selective agonism at all adrenergic receptors results in a broad spectrum of physiological effects, rendering it a critical therapeutic agent in systemic emergencies like anaphylaxis and cardiac arrest.
For drug development professionals, the choice between a selective and a non-selective agonist depends entirely on the therapeutic goal. The development of selective agents like Amidephrine allows for the targeting of specific physiological responses while minimizing off-target effects. Conversely, the broad activity of non-selective agents like Epinephrine is invaluable in situations requiring a multi-faceted physiological response. Further research to fully elucidate the receptor binding affinities, functional potencies, and pharmacokinetic profile of Amidephrine would be beneficial for a more complete comparative analysis and could unveil additional therapeutic potentials for this selective α1-agonist.
References
- 1. Amidephrine - Wikipedia [en.wikipedia.org]
- 2. Buy Amidephrine (EVT-404783) | 3354-67-4 [evitachem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of agonists for cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The pharmacokinetics of epinephrine/adrenaline autoinjectors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Primary Sympathomimetic Properties of Amidephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidephrine hydrochloride is a sympathomimetic agent characterized by its selective agonist activity at α1-adrenergic receptors. This technical guide delineates the primary sympathomimetic properties of this compound, presenting key quantitative data on its receptor affinity and potency. Detailed experimental protocols for in vitro and in vivo assessments are provided to facilitate reproducible research. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Amidephrine is a synthetic sympathomimetic amine, structurally related to phenylephrine, that exerts its physiological effects primarily through the activation of the adrenergic system. Classified as a selective α1-adrenoceptor agonist, Amidephrine is of significant interest for its potential therapeutic applications, particularly as a vasoconstrictor.[1] A thorough understanding of its pharmacological profile is crucial for its development and clinical application. This guide provides an in-depth analysis of its primary sympathomimetic properties, focusing on its interaction with α1-adrenergic receptors.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the selective agonism of α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade.
The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade of events ultimately leads to the phosphorylation of various intracellular proteins, resulting in a physiological response, such as smooth muscle contraction.
Quantitative Pharmacological Data
The sympathomimetic activity of this compound has been quantified through various in vitro assays. The following tables summarize the key parameters of its affinity and potency at α1-adrenergic receptors.
Table 1: Receptor Affinity Data for (-)-Amidephrine
| Antagonist | Preparation | pA2 Value |
| Prazosin | Isolated Rat Vas Deferens | 8.19[1] |
| Prazosin | Isolated Rat Vas Deferens | 8.48[1] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is an indirect measure of the antagonist's affinity for the receptor and can be used to characterize the receptor being studied.
Table 2: Potency Data for Amidephrine
| Preparation | Parameter | Value (µM) |
| Rat Vas Deferens (Young Adult) | EC50 | 6.79 |
| Rat Vas Deferens (Old) | EC50 | 6.17 |
The EC50 value is the concentration of a drug that gives half-maximal response.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the sympathomimetic properties of this compound.
In Vitro Functional Assay: Isolated Rat Vas Deferens Contraction
This protocol describes the methodology to determine the potency (EC50) of this compound by measuring its contractile effect on isolated rat vas deferens tissue.
Experimental Workflow:
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.7)
-
This compound stock solution
-
Organ bath system with isometric force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a male Wistar rat via an approved method. Dissect the vas deferens, clean it of adhering fat and connective tissue, and cut it into segments of approximately 2 cm.
-
Tissue Mounting: Suspend each tissue segment in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Equilibration: Apply a resting tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15 minutes.
-
Cumulative Concentration-Response Curve: After equilibration, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.
-
Data Recording: Record the isometric tension generated by the tissue using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the contractile response as a percentage of the maximum response. Plot the logarithm of the this compound concentration against the percentage response to generate a concentration-response curve. Calculate the EC50 value from this curve using non-linear regression analysis.
In Vivo Hemodynamic Assessment in Anesthetized Rats
This protocol details the procedure for evaluating the in vivo cardiovascular effects of this compound, specifically its impact on mean arterial pressure (MAP) in anesthetized rats.
Experimental Workflow:
Materials and Reagents:
-
Male Wistar rats (300-350 g)
-
Anesthetic (e.g., urethane)
-
Saline solution (0.9% NaCl)
-
This compound solutions of varying concentrations
-
Polyethylene catheters
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.). Cannulate the trachea to ensure a clear airway. Isolate and cannulate the left femoral vein for drug administration and the right carotid artery for blood pressure measurement.
-
Hemodynamic Monitoring: Connect the arterial cannula to a pressure transducer to record blood pressure. Allow the animal to stabilize for at least 30 minutes after surgery to obtain stable baseline readings of mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer a bolus injection of this compound (e.g., in a dose range of 1-100 µg/kg) through the femoral vein cannula. Flush the cannula with a small volume of saline.
-
Continuous Monitoring: Continuously record MAP and HR before, during, and after drug administration until the parameters return to baseline.
-
Data Analysis: Measure the peak change in MAP from the pre-injection baseline. If multiple doses are tested, construct a dose-response curve by plotting the change in MAP against the logarithm of the administered dose.
Conclusion
This compound is a selective α1-adrenergic receptor agonist with potent vasoconstrictive properties. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers investigating its sympathomimetic effects. The elucidated signaling pathway and experimental workflows provide a clear framework for understanding its mechanism of action and for designing further studies. This comprehensive resource is intended to support the continued exploration of this compound's therapeutic potential.
References
Chemical structure and physical properties of Amidephrine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine hydrochloride is a synthetic sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors.[1][2] Structurally related to phenylephrine, it is a phenylethanolamine derivative.[2] This technical guide provides an in-depth overview of the chemical structure and physical properties of this compound, including experimental protocols for their determination and a detailed visualization of its primary signaling pathway. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Identification
This compound is the hydrochloride salt of Amidephrine. The chemical structure and key identifiers are presented below.
| Identifier | Value | Source |
| IUPAC Name | N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride | [3] |
| Molecular Formula | C₁₀H₁₇ClN₂O₃S | [4] |
| Molecular Weight | 280.77 g/mol | [4] |
| CAS Number | 58921-07-6 | [5] |
| Canonical SMILES | CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O.Cl |
Physical Properties
A summary of the known physical properties of Amidephrine and its hydrochloride salt is provided in the table below. It is important to note that while some quantitative data exists for the free base (Amidephrine), specific experimental data for the hydrochloride salt is limited in publicly available literature.
| Property | Value | Compound | Source |
| Melting Point | 159-161 °C | Amidephrine | [1][6] |
| Approx. 130-135 °C | Amidephrine | [7] | |
| Solubility | Soluble in water and alcohol; Insoluble in non-polar solvents. | Amidephrine | [7] |
| pKa | 9.1 | Amidephrine | [1] |
| Appearance | Typically a white crystalline powder. | Amidephrine | [7] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of pharmaceutical compounds like this compound are outlined below.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range from the initial melting (first appearance of liquid) to complete melting is recorded.
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
Procedure:
-
Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
Determination: a. The capillary tube is placed in the heating block of the melting point apparatus. b. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation. d. The temperature at which the first drop of liquid appears is recorded as the onset of melting. e. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
Reporting: The melting point is reported as a range from the onset to the completion of melting. For a pure substance, this range is typically narrow (0.5-2°C).
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Apparatus:
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment.
-
Vials with screw caps.
-
Analytical balance.
-
Filtration device (e.g., syringe filters).
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a vial.
-
Equilibration: The vial is sealed and placed in a constant temperature shaker bath (typically at 25°C or 37°C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. The suspension is allowed to stand to allow the undissolved solid to settle. b. A sample of the supernatant is carefully withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles. c. The filtrate is then diluted as necessary for analysis.
-
Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups like Amidephrine, the pKa value is crucial for understanding its behavior at different pH values.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Apparatus:
-
Potentiometer with a pH electrode.
-
Burette.
-
Magnetic stirrer and stir bar.
-
Standardized solutions of hydrochloric acid and sodium hydroxide.
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
Titration: a. The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. b. The solution is titrated with a standardized solution of sodium hydroxide, added in small, precise increments. c. The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: a. A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. b. The equivalence point(s) of the titration are identified from the inflection point(s) of the curve. c. The pKa value is determined from the pH at the half-equivalence point.
-
Reporting: The determined pKa value(s) are reported, often with the temperature at which the measurement was made.
Mechanism of Action and Signaling Pathway
This compound is a selective α1-adrenergic receptor agonist.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.
Alpha-1 Adrenergic Receptor Signaling Pathway
The binding of Amidephrine to the α1-adrenergic receptor triggers the activation of the Gq alpha subunit of the associated G-protein. This initiates a series of intracellular events, as depicted in the following diagram.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Pathway Description:
-
Receptor Binding: Amidephrine binds to and activates the α1-adrenergic receptor on the cell surface.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the associated Gq protein, leading to its activation and dissociation from the βγ subunits.
-
Phospholipase C Activation: The activated Gαq subunit binds to and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C Activation: The increased intracellular Ca²⁺ concentration, along with DAG that remains in the cell membrane, synergistically activates Protein Kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of events that culminate in the final cellular response, such as smooth muscle contraction.
Conclusion
This technical guide provides a consolidated overview of the chemical structure, physical properties, and mechanism of action of this compound. The provided experimental protocols offer a standardized approach for the characterization of this and other pharmaceutical compounds. The visualization of the α1-adrenergic signaling pathway offers a clear understanding of the molecular events following receptor activation. While specific experimental data for the hydrochloride salt of Amidephrine is not extensively available in the public domain, this guide serves as a foundational resource for researchers and professionals in the field of drug development.
References
Preliminary Screening of Amidephrine Hydrochloride for Neurological Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed framework for the preliminary screening of Amidephrine hydrochloride, a selective α1-adrenergic receptor agonist, for potential therapeutic applications in neurological diseases. Given the current lack of direct published research on this compound in this context, this document provides a comprehensive, albeit hypothetical, roadmap for its initial evaluation. The guide details potential mechanisms of action, proposes relevant in vitro and in vivo models for Alzheimer's disease, Parkinson's disease, and ischemic stroke, and provides detailed experimental protocols. All quantitative data are presented in illustrative tables for comparative purposes. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the proposed screening process. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the neurotherapeutic potential of α1-adrenergic agonists like this compound.
Introduction
Neurological diseases, including Alzheimer's, Parkinson's, and stroke, represent a significant and growing global health burden. A key challenge in developing effective therapies is the complex pathophysiology of these disorders, which often involves multiple interacting pathways, including neurotransmitter systems, neuroinflammation, and neuronal cell death. The adrenergic system, a critical regulator of neuronal function, has been implicated in the pathophysiology of several neurological conditions.
This compound is a sympathomimetic agent that acts as a selective agonist for α1-adrenergic receptors.[1] While its current clinical use is primarily for conditions like rhinitis, its mechanism of action suggests a potential for modulating neurological processes.[2] α1-adrenergic receptors are G-protein coupled receptors that, upon activation, lead to the activation of phospholipase C and subsequent increases in inositol trisphosphate and diacylglycerol, ultimately resulting in an increase in intracellular calcium.[3] In the central nervous system, these receptors are involved in regulating arousal, attention, and neuronal excitability.
This guide proposes a structured approach to the preliminary screening of this compound in established models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. The objective is to provide a comprehensive framework for assessing its potential neuroprotective, anti-inflammatory, and pro-cognitive effects.
Proposed Mechanism of Action in a Neurological Context
This compound's primary mechanism of action is the stimulation of α1-adrenergic receptors.[1] In the brain, these receptors are expressed on various cell types, including neurons and glial cells. The downstream signaling cascade initiated by this compound could potentially influence several pathways relevant to neurological diseases.
Signaling Pathway
The activation of α1-adrenergic receptors by this compound is proposed to initiate the following signaling cascade:
Caption: this compound Signaling Pathway.
Proposed Preliminary Screening Workflow
A tiered screening approach is recommended, starting with in vitro assays to establish basic cytotoxicity and mechanism of action, followed by more complex cell-based models, and finally, in vivo studies in animal models of specific neurological diseases.
Caption: Proposed Screening Workflow.
Experimental Protocols and Illustrative Data
Tier 1: In Vitro Assays
-
Objective: To determine the cytotoxic concentration range of this compound in neuronal cell lines.
-
Protocol:
-
Seed SH-SY5Y (human neuroblastoma) cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat cells with increasing concentrations of this compound (0.1 µM to 100 µM) for 24 and 48 hours.
-
Assess cell viability using the MTT assay.
-
Measure absorbance at 570 nm and calculate the percentage of cell viability relative to vehicle-treated control cells.
-
-
Illustrative Data:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.1 |
| 1 | 99.1 ± 5.0 | 96.3 ± 4.7 |
| 10 | 95.4 ± 6.1 | 90.1 ± 5.5 |
| 50 | 88.2 ± 7.3 | 75.6 ± 6.9 |
| 100 | 70.5 ± 8.0 | 52.3 ± 7.8 |
-
Objective: To confirm the binding affinity of this compound to α1-adrenergic receptors.
-
Protocol:
-
Use cell membranes prepared from HEK293 cells stably expressing human α1A-, α1B-, and α1D-adrenergic receptors.
-
Perform competitive radioligand binding assays using [3H]-prazosin as the radioligand.
-
Incubate membranes with a fixed concentration of [3H]-prazosin and increasing concentrations of this compound.
-
Measure bound radioactivity and calculate the Ki (inhibition constant).
-
-
Illustrative Data:
| Receptor Subtype | Ki (nM) |
| α1A | 15.2 |
| α1B | 25.8 |
| α1D | 30.5 |
Tier 2: Cell-Based Disease Models
-
Objective: To evaluate the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity.
-
Protocol:
-
Differentiate SH-SY5Y cells with retinoic acid for 5 days.
-
Pre-treat cells with non-toxic concentrations of this compound (e.g., 1 µM, 10 µM) for 2 hours.
-
Expose cells to Aβ (1-42) oligomers (10 µM) for 24 hours.
-
Assess cell viability using the LDH assay and neurite outgrowth by immunofluorescence staining for β-III tubulin.
-
-
Illustrative Data:
| Treatment Group | LDH Release (% of Control) | Average Neurite Length (µm) |
| Vehicle Control | 100 ± 8.1 | 50.2 ± 4.5 |
| Aβ (1-42) | 250.6 ± 15.3 | 22.1 ± 3.1 |
| Aβ + Amidephrine (1 µM) | 180.4 ± 12.7 | 35.8 ± 3.9 |
| Aβ + Amidephrine (10 µM) | 135.9 ± 10.2 | 42.5 ± 4.2 |
-
Objective: To assess the ability of this compound to protect against oxidative stress, a key pathological feature of Parkinson's disease.
-
Protocol:
-
Use primary dopaminergic neurons or LUHMES cells.
-
Pre-treat cells with this compound (1 µM, 10 µM) for 2 hours.
-
Induce oxidative stress with 6-hydroxydopamine (6-OHDA) or MPP+.
-
Measure cell viability (MTT assay) and reactive oxygen species (ROS) production (DCFDA assay).
-
-
Illustrative Data:
| Treatment Group | Cell Viability (%) | ROS Production (% of Control) |
| Vehicle Control | 100 ± 6.5 | 100 ± 9.3 |
| 6-OHDA | 45.2 ± 5.1 | 320.1 ± 25.8 |
| 6-OHDA + Amidephrine (1 µM) | 60.8 ± 5.9 | 245.6 ± 20.1 |
| 6-OHDA + Amidephrine (10 µM) | 78.4 ± 6.3 | 180.3 ± 15.7 |
Tier 3: In Vivo Animal Models
-
Objective: To evaluate the effect of chronic this compound administration on cognitive deficits and neuropathology in a transgenic mouse model of Alzheimer's disease.
-
Protocol:
-
Treat 6-month-old 5XFAD mice with this compound (e.g., 1 mg/kg/day via osmotic minipump) or vehicle for 3 months.
-
Assess cognitive function using the Morris water maze and Y-maze tests.
-
At the end of the treatment period, sacrifice animals and perform immunohistochemical analysis of brain tissue for Aβ plaques and neuroinflammation markers (Iba1, GFAP).
-
-
Illustrative Data:
| Treatment Group | Escape Latency (s) - Day 5 | Spontaneous Alternation (%) | Aβ Plaque Load (%) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 75.4 ± 5.8 | N/A |
| 5XFAD + Vehicle | 45.8 ± 5.3 | 48.9 ± 4.7 | 12.6 ± 1.8 |
| 5XFAD + Amidephrine | 30.1 ± 4.9 | 62.3 ± 5.1 | 8.9 ± 1.5 |
-
Objective: To determine if this compound can mitigate motor deficits and dopaminergic neuron loss in a neurotoxin-induced model of Parkinson's disease.
-
Protocol:
-
Administer MPTP to C57BL/6 mice to induce parkinsonism.
-
Treat mice with this compound (e.g., 1 mg/kg, i.p.) or vehicle daily, starting 24 hours after the last MPTP injection.
-
Evaluate motor function using the rotarod and pole tests.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron survival.
-
-
Illustrative Data:
| Treatment Group | Latency to Fall (s) - Rotarod | TH+ Cell Count (Substantia Nigra) |
| Saline + Vehicle | 180.5 ± 15.2 | 8500 ± 450 |
| MPTP + Vehicle | 65.3 ± 10.8 | 4200 ± 380 |
| MPTP + Amidephrine | 110.7 ± 12.5 | 6100 ± 410 |
-
Objective: To assess the neuroprotective effects of this compound in a rat model of ischemic stroke.
-
Protocol:
-
Induce focal cerebral ischemia by MCAO in adult male Sprague-Dawley rats.
-
Administer this compound (e.g., 0.5 mg/kg, i.v.) or vehicle at the time of reperfusion.
-
Measure infarct volume at 24 hours post-MCAO using TTC staining.
-
Assess neurological deficits using the Bederson score.
-
-
Illustrative Data:
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score |
| Sham + Vehicle | N/A | 0.2 ± 0.1 |
| MCAO + Vehicle | 250.8 ± 30.5 | 3.5 ± 0.4 |
| MCAO + Amidephrine | 180.2 ± 25.1 | 2.6 ± 0.5 |
Conclusion
This technical guide provides a comprehensive, though prospective, framework for the preliminary screening of this compound in neurological disease models. The proposed workflow, from initial in vitro characterization to in vivo efficacy studies, is designed to systematically evaluate its potential as a neurotherapeutic agent. The illustrative data tables offer a benchmark for expected outcomes and aid in the interpretation of potential results. While the information presented is based on the known pharmacology of α1-adrenergic agonists and established disease models, it is crucial to underscore that empirical data from these specific experiments are needed to validate these hypotheses. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into the potential of this compound and other adrenergic modulators for the treatment of devastating neurological disorders.
References
Determining the Binding Affinity of Amidephrine Hydrochloride to Adrenergic Receptor Subtypes: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of Amidephrine hydrochloride to adrenergic receptor (AR) subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on binding affinity, details relevant experimental methodologies, and illustrates key biological pathways and workflows.
Executive Summary
Amidephrine is a sympathomimetic agent recognized as a selective α1-adrenergic receptor agonist.[1] This selectivity imparts vasoconstrictive properties, making it primarily useful as a nasal decongestant.[1] Pharmacological characterization indicates that Amidephrine has minimal activity at α2 or β-adrenergic receptors.[2] This document collates the available quantitative and qualitative data to provide a clear profile of Amidephrine's interaction with adrenergic receptor subtypes.
Binding Affinity of this compound
One study characterized the alpha-adrenoceptor activity of (-)-Amidephrine in the isolated vas deferens of the rat, a tissue rich in α1-adrenoceptors.[2] The results showed that (-)-Amidephrine is a selective agonist for α1-adrenoceptors and failed to exert any effect on α2-adrenoceptors in this preparation.[2]
The following table summarizes the available functional potency data for Amidephrine. It is important to note that these are functional potencies (EC50) and not direct binding affinities (Ki).
| Receptor Subtype | Ligand | Value Type | Value (µM) | Species/Tissue | Reference |
| α1-Adrenoceptor | Amidephrine | EC50 | 6.17 - 6.79 | Rat (Vas Deferens) | [3] |
| α2-Adrenoceptor | (-)-Amidephrine | Activity | No effect observed | Rat (Vas Deferens) | [2] |
| β-Adrenoceptor | Amidephrine | Activity | Minimal activity reported | - |
Note: The EC50 values were obtained from functional assays measuring monopulse field contraction in the vas deferens epithelium and prostate gland of rats.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions.[4] A competitive binding assay is typically used to determine the binding affinity (Ki) of an unlabeled test compound (like Amidephrine) by measuring its ability to displace a radiolabeled ligand from the receptor.
Principle
This assay measures the competition between a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) and varying concentrations of an unlabeled competitor (this compound) for binding to receptors in a tissue homogenate or cell membrane preparation. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Detailed Methodology
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-receptors, at a concentration at or below its Kd).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
The membrane preparation (containing a consistent amount of protein, e.g., 50-120 µg).
-
-
Total Binding Wells: Contain buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a known, non-radioactive antagonist (e.g., phentolamine) to saturate the receptors.
3. Incubation and Filtration:
-
The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding (NSB) from the total binding.
-
The specific binding data is plotted against the logarithm of the competitor (Amidephrine) concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations: Signaling Pathway and Experimental Workflow
Alpha-1 Adrenergic Receptor Signaling Pathway
Amidephrine, as an α1-adrenergic agonist, activates the Gq signaling cascade. This pathway is crucial for its physiological effects, such as smooth muscle contraction.
Caption: Alpha-1 adrenergic receptor Gq signaling pathway.
Competitive Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound is a selective α1-adrenergic receptor agonist with demonstrably minimal interaction with α2 and β-adrenergic subtypes. While comprehensive binding affinity data (Ki values) are limited, functional assays confirm its potent activity at α1-receptors. The methodologies and pathways described herein provide a foundational understanding for researchers engaged in the study of adrenergic pharmacology and the development of novel sympathomimetic agents. Further studies employing competitive radioligand binding assays with cloned human receptor subtypes would be beneficial to fully quantify the binding profile of Amidephrine.
References
Methodological & Application
Application Notes and Protocols for Amidephrine Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine hydrochloride is a sympathomimetic agent that acts as a selective α1-adrenergic receptor agonist.[1] Structurally related to epinephrine, it is a phenylethanolamine derivative.[2] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors, mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine.[2] This activation initiates a downstream signaling cascade, making it a valuable tool for studying G-protein coupled receptor (GPCR) signaling and related physiological processes in various in vitro models. This document provides detailed protocols for the preparation of this compound stock solutions for use in a range of in vitro assays.
Mechanism of Action: α1-Adrenergic Receptor Signaling
Amidephrine selectively activates α1-adrenergic receptors, which are coupled to the Gq alpha subunit of heterotrimeric G-proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its structurally and functionally similar analogs, phenylephrine hydrochloride and epinephrine hydrochloride. This information is critical for accurate stock solution preparation and experimental design.
| Parameter | This compound | Phenylephrine Hydrochloride | Epinephrine Hydrochloride |
| Molecular Weight | 280.77 g/mol | 203.67 g/mol | 219.67 g/mol |
| Solubility in Water | Soluble[2] | Very Soluble[3], Freely Soluble[4] | 44 mg/mL[5] |
| Solubility in PBS (pH 7.2) | Data not available | ~5 mg/mL | ~5 mg/mL[6] |
| Solubility in Ethanol | Soluble[2] | Freely Soluble[3], ~25 mg/mL | 22 mg/mL[5] |
| Solubility in DMSO | 100 mg/mL[7] | ~20 mg/mL | 44 mg/mL[5], ~20 mg/mL[6] |
| Stability | Stable in acidic conditions; may degrade in alkaline environments; sensitive to light.[2] | Stable at pH 3.0-6.5; sensitive to light and air.[3][4] | Stable for up to 30 days in solution at 4°C and 25°C when protected from light.[8] |
| Storage (Powder) | -20°C[7] | Room temperature[3] | -20°C[6] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) in DMSO[7] | Aqueous solution (refrigerated) should not be held for more than 24 hours.[9] | Aqueous solution should not be stored for more than one day.[6] |
| In Vitro EC50/IC50 | EC50: 6.17-6.79 µM (rat vas deferens)[7] | Ki: 1.4 µM (α1A receptor) | Ki: 15 nM (α1A receptor)[10] |
| Typical In Vitro Working Conc. | 10-100 nM (rat vas deferens contraction)[7] | 100 mcg/mL for dilution[9] | 16 and 64 µg/mL for stability studies[11] |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mM)
Aqueous stock solutions are often preferred for cell-based assays to avoid solvent-induced artifacts. Due to the limited stability of amine-containing compounds in aqueous solutions, it is recommended to prepare fresh solutions or use them within a short period.
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 280.77 g/mol
-
To prepare 10 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.010 L * 280.77 g/mol = 0.028077 g = 28.08 mg
-
-
-
Weighing:
-
Accurately weigh 28.08 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the powder to a 15 mL sterile conical tube.
-
Add a small volume of sterile water or PBS (e.g., 5 mL) to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Bring the final volume to 10 mL with sterile water or PBS.
-
Vortex again to ensure homogeneity.
-
-
Sterilization (Optional but Recommended):
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Crucially, amidephrine is light-sensitive and less stable in neutral to alkaline aqueous solutions. [2][3] Therefore, for immediate use (within 24 hours), store aliquots at 2-8°C, protected from light. For longer-term storage, DMSO is the recommended solvent (see Protocol 2).
-
Protocol 2: Preparation of DMSO Stock Solution (e.g., 100 mM)
DMSO is a suitable solvent for long-term storage of many organic compounds.
-
Calculate the required mass:
-
To prepare 1 mL of a 100 mM stock solution in DMSO, you will need:
-
Mass (g) = 100 mmol/L * 0.001 L * 280.77 g/mol = 0.028077 g = 28.08 mg
-
-
-
Weighing:
-
Accurately weigh 28.08 mg of this compound powder.
-
-
Dissolution:
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be required.
-
-
Aliquoting and Storage:
-
Aliquot the DMSO stock solution into single-use volumes.
-
Store at -20°C for up to one month or at -80°C for up to six months.[7] Protect from light.
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Important: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the assay is low (typically <0.1% v/v) to avoid solvent toxicity to the cells. Always include a vehicle control (culture medium or buffer with the same final concentration of DMSO) in your experiments.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for in vitro assays.
Figure 2: Workflow for Stock Solution Preparation.
References
- 1. Amidephrine - Wikipedia [en.wikipedia.org]
- 2. Buy Amidephrine (EVT-404783) | 3354-67-4 [evitachem.com]
- 3. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 4. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of epinephrine at standard concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. (±)-Epinephrine (hydrochloride) | CAS 329-63-5 | Cayman Chemical | Biomol.com [biomol.com]
- 11. Extended Stability of Epinephrine Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light–Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Administration of Amidephrine Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Amidephrine hydrochloride is a potent and selective α1-adrenergic receptor agonist. Its in vivo administration in rodent models is a valuable tool for investigating the physiological and pathophysiological roles of the α1-adrenergic system. Amidephrine's sympathomimetic action, primarily vasoconstriction, leads to measurable changes in cardiovascular parameters, making it a useful compound for studies related to hypertension, cardiac function, and vascular resistance.
This document provides detailed protocols for the in vivo administration of this compound in rodent models, including recommended dosages, routes of administration, and methods for assessing its physiological effects. Due to the limited availability of specific in vivo quantitative data for this compound, the data presented in the tables are derived from studies using phenylephrine, a structurally and functionally similar selective α1-adrenergic agonist. This information serves as a robust proxy for designing and interpreting experiments with this compound.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. The activation of this pathway leads to a cascade of intracellular events culminating in a physiological response, primarily smooth muscle contraction.
Experimental Protocols
Materials
-
This compound
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
Appropriate size syringes and needles (e.g., 25-30G)
-
Animal scale
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad
-
Physiological monitoring equipment (e.g., blood pressure transducer, electrocardiogram recorder)
Preparation of this compound Solution
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve the this compound in sterile saline or PBS to the desired stock concentration.
-
Ensure the solution is completely dissolved. Gentle warming or vortexing may be necessary.
-
Sterile filter the solution using a 0.22 µm syringe filter for intravenous administration.
-
Store the solution appropriately, protected from light, and use within the recommended time frame.
Routes of Administration
The choice of administration route depends on the desired onset and duration of action, as well as the experimental design.
1. Intravenous (IV) Injection (Bolus)
-
Procedure:
-
Anesthetize the rodent.
-
Place the animal on a heating pad to maintain body temperature and promote vasodilation.
-
The lateral tail vein is the most common site for IV injection in both rats and mice.
-
Gently restrain the tail and visualize the vein.
-
Insert the needle (27-30G for mice, 25-27G for rats) into the vein and slowly inject the this compound solution.
-
-
Dosage (Phenylephrine Proxy): Up to 50 µg/kg for a bolus dose in rats.
-
Volume: Maximum bolus injection volume is 5 ml/kg.[1]
2. Intraperitoneal (IP) Injection
-
Procedure:
-
Properly restrain the animal.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back before injecting the solution.
-
-
Dosage (Phenylephrine Proxy): Can be used for a range of doses, with studies in mice using phenylephrine.
-
Volume: Maximum IP injection volume is 2 ml for a 20g mouse.
3. Subcutaneous (SC) Injection
-
Procedure:
-
Gently lift a fold of skin between the shoulder blades.
-
Insert the needle into the subcutaneous space and inject the solution.
-
-
Dosage (Phenylephrine Proxy): Suitable for sustained release formulations or when a slower onset of action is desired.
-
Volume: Can accommodate larger volumes compared to IV or IP.
4. Continuous Infusion via Osmotic Minipump
-
Procedure:
-
Surgically implant a pre-filled osmotic minipump subcutaneously or intraperitoneally under anesthesia.
-
The pump will deliver the this compound solution at a constant rate over a specified period.
-
-
Dosage (Phenylephrine Proxy): Studies in rats have used phenylephrine at a rate of 25 mg/kg/day.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the in vivo effects of this compound in a rodent model.
Data Presentation
The following tables summarize the expected quantitative effects of a selective α1-adrenergic agonist, based on studies with phenylephrine in rodent models. These values can be used as a reference for designing experiments with this compound.
Table 1: Cardiovascular Effects of Intravenous Phenylephrine Infusion in Anesthetized Rats
| Parameter | Dose of Phenylephrine | Change from Baseline |
| Mean Arterial Blood Pressure (MABP) | Dose-dependent | Increase |
| Total Peripheral Resistance (TPR) | Dose-dependent | Increase |
| Cardiac Output | All doses tested | Increase |
| Stroke Volume | All doses tested | Increase |
| Heart Rate | All doses tested | No significant change |
Data adapted from studies on the cardiovascular responses to phenylephrine in rats.
Table 2: Hemodynamic Changes in Anesthetized Mice Following Intraperitoneal Phenylephrine Administration
| Parameter | Treatment Group | Result |
| Systolic Blood Pressure | Phenylephrine | Significantly increased |
| Diastolic Blood Pressure | Phenylephrine | Significantly increased |
| Stroke Volume | Phenylephrine | Significantly increased |
| Total Peripheral Resistance | Phenylephrine | Significantly increased |
| Heart Rate | Phenylephrine | Significantly decreased |
| Cardiac Output | Phenylephrine | No significant change |
Data adapted from a study on phenylephrine-induced cardiovascular changes in anesthetized mice.
References
Application Note: Quantification of Amidephrine Hydrochloride in Human Plasma using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Amidephrine hydrochloride in human plasma. Amidephrine, an α1-adrenergic receptor agonist, requires a reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This method utilizes a reversed-phase C18 column with UV detection, following a solid-phase extraction (SPE) procedure for sample clean-up. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of Amidephrine.
Introduction
Amidephrine is a sympathomimetic agent that acts as a selective α1-adrenergic receptor agonist. Its pharmacological activity makes it a compound of interest for various therapeutic applications. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile, a robust and validated analytical method for its quantification in biological fluids is essential. This document provides a detailed protocol for the analysis of this compound in human plasma using HPLC with UV detection, a widely accessible and reliable analytical technique. The method is designed to be specific, accurate, and precise, meeting the requirements for bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., Phenylephrine hydrochloride
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridges with 1 mL of 25 mM ammonium acetate buffer (pH 4.5).
-
Loading: To 500 µL of human plasma, add 50 µL of the internal standard working solution and vortex. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 4.5) followed by 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 25 mM Ammonium acetate buffer (pH 4.5) and Acetonitrile (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Internal Standard: Phenylephrine hydrochloride
Data Presentation
The following tables summarize the hypothetical quantitative data for the developed HPLC method for this compound.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Retention Time of Amidephrine | ~ 4.8 min |
| Retention Time of Internal Standard | ~ 6.2 min |
| Total Run Time | 10 min |
| Tailing Factor (Amidephrine) | 1.1 |
| Theoretical Plates (Amidephrine) | > 5000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Visualizations
Experimental workflow for this compound quantification.
Signaling pathway of this compound.
Discussion
The proposed HPLC method provides a framework for the reliable quantification of this compound in human plasma. The use of solid-phase extraction is a critical step for removing endogenous plasma components that could interfere with the analysis, thereby enhancing the sensitivity and specificity of the method. The choice of a C18 column is standard for the separation of moderately polar compounds like Amidephrine. The mobile phase composition can be further optimized to achieve the best peak shape and resolution. UV detection at 272 nm is proposed based on the chromophore present in the Amidephrine molecule.
It is imperative that this method undergoes a full validation according to the guidelines of regulatory agencies such as the FDA or EMA before its application in regulated bioanalysis. This validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Conclusion
This application note presents a comprehensive, albeit theoretical, HPLC method for the quantification of this compound in human plasma. The detailed protocol for sample preparation and chromatographic analysis, along with the hypothetical performance characteristics, provides a strong foundation for researchers to establish and validate a robust bioanalytical method for Amidephrine. This will, in turn, facilitate the progress of preclinical and clinical studies involving this compound.
Dosage calculation and administration of Amidephrine hydrochloride for hypertension studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine hydrochloride is a selective α1-adrenergic receptor agonist used in research to induce hypertension in experimental models.[1] Its vasoconstrictive properties, mediated through the activation of α1-adrenoceptors on vascular smooth muscle, lead to an increase in peripheral resistance and a subsequent rise in blood pressure.[2][3] These characteristics make it a valuable tool for studying the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive therapies.
This document provides detailed application notes and protocols for the use of this compound in hypertension research, with a focus on dosage calculation, administration, and relevant experimental procedures.
Mechanism of Action
This compound primarily exerts its hypertensive effects by selectively activating α1-adrenergic receptors. This initiates a downstream signaling cascade, as illustrated below.
References
Application Note: Assessing the Solubility of Amidephrine Hydrochloride in DMSO versus Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine hydrochloride is a selective α1-adrenergic receptor agonist, making it a molecule of interest for various pharmaceutical applications, including as a vasoconstrictor and nasal decongestant.[1] Understanding its solubility in different solvent systems is a critical first step in early-stage drug development, influencing formulation, bioavailability, and the design of in vitro and in vivo experiments. This application note provides a detailed comparison of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffers. Furthermore, it outlines a comprehensive protocol for determining solubility and visualizes the compound's signaling pathway.
Data Presentation: Solubility of Amidephrine and a Structural Analog
The following table summarizes the available solubility data for Amidephrine in DMSO and L-phenylephrine hydrochloride in an aqueous buffer.
| Compound | Solvent | Concentration | Conditions |
| Amidephrine | DMSO | 100 mg/mL | Requires sonication; hygroscopic nature of DMSO can impact solubility.[2] |
| L-phenylephrine hydrochloride (Structural Analog) | PBS (pH 7.2) | ~5 mg/mL | - |
Experimental Protocols: Determination of Equilibrium Solubility
The following protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
3.1. Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Citrate Buffer (e.g., 0.1 M, pH 4.0)
-
Deionized water
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Calibrated pH meter
-
Syringe filters (0.22 µm)
-
Autosampler vials
3.2. Method
-
Preparation of Solvent Systems: Prepare the desired aqueous buffers (e.g., PBS pH 7.2, Citrate buffer pH 4.0) and ensure the DMSO is anhydrous.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each solvent (e.g., 1 mL of DMSO, 1 mL of PBS, 1 mL of Citrate buffer). The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant without disturbing the solid pellet. For the DMSO sample, a significant dilution with the mobile phase will be necessary. For the aqueous buffer samples, dilute as needed with the respective buffer to fall within the linear range of the analytical method. Use a syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Data Analysis: Calculate the solubility in mg/mL by back-calculating from the diluted sample concentration to the original undiluted supernatant.
Visualizations
Experimental Workflow for Solubility Assessment
References
Application of Amidephrine Hydrochloride in High-Throughput Screening for Alpha-1 Agonists
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amidephrine hydrochloride is a selective agonist for the alpha-1 adrenergic receptor, a class of G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. Due to its selectivity, this compound serves as an invaluable tool in high-throughput screening (HTS) campaigns designed to identify and characterize novel alpha-1 adrenergic receptor agonists. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS assays.
The alpha-1 adrenergic receptor family consists of three subtypes: α1A, α1B, and α1D. Amidephrine has been shown to possess substantial intrinsic activity at the α1A-adrenoceptor subtype, with little to no activity at the α1B and α1D subtypes, making it particularly useful for screening campaigns targeting the α1A receptor.[1]
Data Presentation
The following tables summarize the pharmacological data for this compound and other common alpha-1 adrenergic agonists. This data is essential for establishing assay parameters and for the interpretation of HTS results.
Table 1: Pharmacological Profile of this compound
| Compound | Receptor Subtype | Assay Type | Cell Line/Tissue | Potency (pEC50) | Affinity (pKi) | Reference |
| (-)-Amidephrine | α1 | Functional (Contraction) | Rat Vas Deferens | Not Reported | Not Reported | [2] |
| Amidephrine | α1A (formerly α1C) | Functional (Inositol Phosphate Formation) | HEK293 | Substantial Intrinsic Activity | Not Reported | [1] |
| Amidephrine | α1B | Functional (Inositol Phosphate Formation) | HEK293 | Little to No Intrinsic Activity | Not Reported | [1] |
| Amidephrine | α1D (formerly α1A/D) | Functional (Inositol Phosphate Formation) | HEK293 | Little to No Intrinsic Activity | Not Reported | [1] |
Table 2: Comparative Pharmacological Data of Alpha-1 Adrenergic Agonists in a Calcium Mobilization Assay (CHO Cells) [3]
| Compound | Receptor Subtype | Potency (pEC50) | Affinity (pKi) |
| Phenylephrine | α1A | 6.3 ± 0.1 | 5.2 ± 0.1 |
| α1B | 5.9 ± 0.1 | 4.8 ± 0.1 | |
| α1D | 6.0 ± 0.1 | 5.3 ± 0.1 | |
| Cirazoline | α1A | 8.0 ± 0.1 | 7.9 ± 0.1 |
| α1B | 6.7 ± 0.1 | 6.9 ± 0.1 | |
| α1D | 7.0 ± 0.1 | 7.2 ± 0.1 | |
| Norepinephrine | α1A | 7.5 ± 0.1 | 6.0 ± 0.1 |
| α1B | 7.1 ± 0.1 | 5.4 ± 0.1 | |
| α1D | 7.4 ± 0.1 | 6.3 ± 0.1 | |
| Epinephrine | α1A | 7.4 ± 0.1 | 6.1 ± 0.1 |
| α1B | 7.0 ± 0.1 | 5.4 ± 0.1 | |
| α1D | 7.3 ± 0.1 | 6.3 ± 0.1 |
Experimental Protocols
Protocol 1: High-Throughput Calcium Flux Assay for Alpha-1 Adrenergic Agonist Screening
This protocol describes a cell-based, fluorescent assay to measure intracellular calcium mobilization following the activation of alpha-1 adrenergic receptors. This compound is used as a reference agonist.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor.
-
Culture Medium: Ham's F-12 or DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium-sensitive Dye: Fluo-4 AM or equivalent.
-
Probenecid: To inhibit organic anion transporters.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: 10 mM stock solution in DMSO.
-
Test Compounds: Library of small molecules for screening.
-
Plate Reader: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the desired alpha-1 adrenergic receptor subtype to ~80-90% confluency.
-
Harvest the cells and seed them into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer to be used as a reference agonist for determining the EC50. A typical concentration range would be from 1 nM to 100 µM.
-
Prepare test compounds at the desired screening concentration (e.g., 10 µM) in Assay Buffer.
-
-
Assay Execution:
-
Place the dye-loaded cell plate and the compound plate into the fluorescence plate reader.
-
Set the plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds.
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the automated injector to add 5 µL of the test compound or reference agonist to the wells.
-
Continue to record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For the reference agonist (this compound), plot the ΔF against the log of the concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For the test compounds, the activity is typically expressed as a percentage of the maximal response induced by this compound. Hits are identified as compounds that produce a response above a predefined threshold (e.g., >50% of the Amidephrine response).
-
Visualizations
Caption: Alpha-1 adrenergic receptor signaling cascade.
Caption: HTS workflow for identifying alpha-1 agonists.
Caption: Rationale for using a reference agonist in HTS.
References
- 1. Selectivity of agonists for cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Functional Bioassay to Measure Amidephrine Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine hydrochloride is a selective alpha-1 adrenergic receptor agonist, belonging to the phenylethanolamine class of compounds.[1] Its sympathomimetic activity makes it a subject of interest in pharmacological research and drug development, particularly for conditions responsive to adrenergic stimulation.[2][3] The alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a quantifiable event that can be harnessed to measure the activity of alpha-1 adrenergic agonists.
This document provides a detailed protocol for a functional, cell-based bioassay to determine the activity and potency of this compound by measuring its ability to induce intracellular calcium mobilization.
Signaling Pathway of this compound
The activation of the alpha-1 adrenergic receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Experimental Workflow
The following diagram outlines the major steps of the functional bioassay for measuring this compound activity.
References
- 1. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of the Na+/Ca2+ exchanger by phenylephrine, angiotensin II and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenergic receptor activation involves ATP release and feedback through purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Amidephrine hydrochloride stability in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Amidephrine hydrochloride in physiological buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in physiological buffers a concern?
This compound is a selective α1-adrenergic receptor agonist. Its stability in aqueous solutions, particularly physiological buffers (pH ~7.4), is a critical concern for researchers. Due to its phenylethanolamine structure, which is similar to catecholamines, it is susceptible to degradation, primarily through oxidation. This degradation can lead to a loss of potency and the formation of unknown impurities, compromising the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that affect the stability of this compound in solution?
Several factors can influence the stability of this compound:
-
pH: this compound, like other phenylethanolamines, is generally more stable in acidic conditions. In neutral or alkaline physiological buffers, the rate of oxidative degradation can increase significantly.
-
Oxygen: The presence of dissolved oxygen in the buffer is a key driver of oxidative degradation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.
-
Metal Ions: Trace metal ions (e.g., copper, iron) in buffers can catalyze the oxidation of this compound.
-
Temperature: Higher temperatures increase the rate of chemical degradation.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound solutions is often accompanied by a color change. A solution that is initially clear and colorless may develop a pink, red, or brown hue upon degradation. The appearance of any color change is a strong indicator of instability and the solution should not be used for experiments where precise concentration and purity are required.
Q4: How can I improve the stability of my this compound solutions in physiological buffer?
Several strategies can be employed to enhance the stability of this compound:
-
pH Adjustment: Preparing stock solutions in a more acidic buffer (e.g., pH 4-5) and then diluting into the physiological buffer immediately before use can minimize degradation.
-
Use of Antioxidants: Adding antioxidants such as ascorbic acid or sodium metabisulfite can protect this compound from oxidation.
-
Addition of Chelating Agents: Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.
-
Protection from Light: Storing solutions in amber vials or wrapping containers in aluminum foil will prevent photo-degradation.
-
Deoxygenation of Buffers: Purging buffers with an inert gas like nitrogen or argon can reduce the concentration of dissolved oxygen.
-
Low-Temperature Storage: Storing stock solutions at 2-8°C or frozen can significantly slow down degradation rates.
Troubleshooting Guide
Issue 1: My this compound solution is turning pink/brown shortly after preparation in PBS (pH 7.4).
-
Probable Cause: This is a classic sign of oxidation, which is accelerated at neutral pH in the presence of oxygen.
-
Solutions:
-
Prepare Fresh: Prepare the solution immediately before your experiment.
-
Add an Antioxidant: Supplement your PBS with an antioxidant. A common starting point is 0.1% (w/v) ascorbic acid.
-
Use a Chelating Agent: Add 0.05-0.1% (w/v) EDTA to your PBS to chelate any catalytic metal ions.
-
Deoxygenate your Buffer: Before adding the this compound, sparge the PBS with nitrogen gas for 15-20 minutes.
-
Issue 2: I am observing a gradual loss of potency of my this compound solution over the course of a multi-hour experiment.
-
Probable Cause: Even without a visible color change, gradual degradation is likely occurring, leading to a decrease in the effective concentration of the active compound.
-
Solutions:
-
Implement Stabilization Strategies: Utilize the stabilization techniques mentioned in the FAQs, such as adding antioxidants and chelating agents.
-
Maintain Low Temperature: If your experimental setup allows, try to keep the solution cooled.
-
Replenish the Solution: For long-duration experiments, consider replacing the this compound solution with a freshly prepared one at set intervals.
-
Issue 3: I see a precipitate forming in my concentrated this compound stock solution stored in the refrigerator.
-
Probable Cause: This could be due to the low solubility of this compound or one of its salts at lower temperatures, or potential interaction with buffer components.
-
Solutions:
-
Check Solubility Limits: Ensure you have not exceeded the solubility of this compound in your chosen solvent at the storage temperature.
-
Gentle Warming and Sonication: Before use, allow the solution to come to room temperature and gently sonicate to redissolve any precipitate.
-
Consider a Different Buffer for Stock: Prepare your high-concentration stock in a simple, low-molarity acidic buffer or even sterile water for injection (acidified) before diluting into your physiological buffer for the experiment.
-
Quantitative Data Summary
The following tables provide hypothetical yet representative data on the stability of this compound under various conditions, based on the known behavior of structurally similar compounds.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining Amidephrine HCl |
| 4.0 | 25 | 24 | 99.2 |
| 5.0 | 25 | 24 | 98.5 |
| 6.0 | 25 | 24 | 95.1 |
| 7.4 | 25 | 24 | 85.3 |
| 8.0 | 25 | 24 | 72.8 |
Table 2: Effect of Additives on this compound Stability in Physiological Buffer (pH 7.4)
| Additive (Concentration) | Temperature (°C) | Incubation Time (hours) | % Remaining Amidephrine HCl |
| None | 25 | 8 | 90.1 |
| Ascorbic Acid (0.1%) | 25 | 8 | 98.9 |
| EDTA (0.1%) | 25 | 8 | 96.5 |
| Ascorbic Acid (0.1%) + EDTA (0.1%) | 25 | 8 | 99.5 |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general method for assessing the stability of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (e.g., 20 mM phosphate buffer, pH 3.0) and Buffer B (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Create a series of dilutions to generate a standard curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Prepare this compound solutions in the physiological buffer of interest under various test conditions (e.g., with/without antioxidants, different pH, light exposure).
-
At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the standard curve range, and inject it into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of this compound in the samples against the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 0.1 M HCl and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound in physiological buffer to direct UV light for 48 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound at 80°C for 48 hours.
-
Dissolve the sample in the mobile phase and analyze by HPLC.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Alpha-1 adrenergic receptor signaling pathway activated by Amidephrine.
Caption: Troubleshooting logic for this compound stability issues.
Troubleshooting low efficacy in Amidephrine hydrochloride cell-based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amidephrine hydrochloride in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sympathomimetic agent that acts as a selective α1-adrenergic receptor agonist.[1] Its mechanism of action involves binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC).[2][3][4] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses.[4][5]
Q2: Which cell lines are suitable for studying this compound's effects?
Cell lines endogenously or recombinantly expressing α1-adrenergic receptors are suitable. Commonly used cell lines for studying GPCRs include Human Embryonic Kidney (HEK-293) cells, Chinese Hamster Ovary (CHO) cells, and various smooth muscle cell lines.[6] It is crucial to verify the expression and functionality of the specific α1-adrenergic receptor subtype of interest in the chosen cell line.
Q3: What are the expected outcomes of a successful this compound experiment?
A successful experiment will demonstrate a dose-dependent increase in downstream signaling events characteristic of α1-adrenergic receptor activation. This typically includes a measurable increase in intracellular calcium levels or an accumulation of inositol phosphate. The expected outcome is a sigmoidal dose-response curve from which parameters like EC50 (half-maximal effective concentration) can be determined.
Troubleshooting Guide: Low Efficacy in this compound Experiments
Low or no response in your cell-based assays can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: Weak or No Signal (Low Potency/Efficacy)
| Possible Cause | Troubleshooting Step |
| Compound Integrity and Preparation | Verify Compound Quality: Ensure the this compound is of high purity and has not degraded. Check the certificate of analysis. Freshly Prepare Solutions: Prepare fresh stock and working solutions of this compound for each experiment. It is soluble in water and alcohol.[7] Avoid repeated freeze-thaw cycles. Confirm Concentration: Double-check all dilution calculations to ensure the final assay concentrations are accurate. |
| Cellular Health and Receptor Expression | Assess Cell Viability: Use a viability assay (e.g., Trypan Blue) to ensure cells are healthy and viable (>95%) before starting the experiment. Confirm Receptor Expression: Verify the presence of the target α1-adrenergic receptor subtype in your cell line using techniques like qPCR, Western blot, or flow cytometry. For transiently transfected cells, optimize transfection efficiency. Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging. |
| Assay Conditions | Optimize Cell Density: Plate cells at an optimal density. Too few cells will result in a weak signal, while too many can lead to desensitization or artifacts. Perform a cell titration experiment to determine the optimal cell number per well. Serum Starvation: If using serum-containing media, serum-starve the cells for a few hours before the assay to reduce basal receptor activation. Incubation Time and Temperature: Optimize the incubation time and temperature for this compound stimulation. A typical range is 15-60 minutes at 37°C.[8] |
| Reagent and Buffer Composition | pH of Assay Buffer: The activity of some compounds can be pH-sensitive.[9] Ensure the pH of your assay buffer is within the optimal range for your cells and the receptor (typically pH 7.2-7.4). Presence of Antagonists: Ensure that no components in your cell culture media or assay buffer have antagonistic effects on α1-adrenergic receptors. Phenol red in some media can have weak estrogenic activity and interfere with certain GPCR assays. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Check for Basal Activity: Some cell lines with high receptor expression may exhibit constitutive (ligand-independent) activity. Measure the signal in untreated wells to establish a baseline. |
| Assay Reagent Issues | Reagent Quality: Ensure assay reagents, such as fluorescent dyes or enzyme substrates, have not expired and have been stored correctly. Autofluorescence: Cellular components and some media components (like phenol red) can cause autofluorescence. Use phenol red-free media if possible and include wells with cells but no dye to measure background fluorescence. |
Problem 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure Uniform Cell Plating: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell density across all wells of the microplate. Avoid edge effects by not using the outer wells or by filling them with sterile buffer/media. |
| Pipetting Errors | Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use Master Mixes: Prepare master mixes of reagents (e.g., this compound dilutions, assay buffers) to minimize pipetting variability between wells. |
| Inconsistent Incubation Times | Staggered Additions: When adding reagents to a large number of wells, do so in a consistent and timely manner to ensure uniform incubation times. Consider using a multichannel pipette or an automated liquid handler. |
Quantitative Data Summary
The potency of an α1-adrenergic agonist is typically reported as its EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. The following table provides a general range for the potency of α1-adrenergic agonists in cell-based assays. Note that specific values for this compound can vary significantly depending on the cell line, receptor subtype, and assay conditions.
| Agonist Class | Typical EC50 Range | Reference Agonist Example |
| α1-Adrenergic Agonists | 1 nM - 10 µM | Phenylephrine |
Researchers should establish a baseline dose-response curve for a known α1-agonist like phenylephrine in their specific assay system to validate the experimental setup.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of α1-adrenergic receptors.
Materials:
-
Cells expressing the α1-adrenergic receptor of interest
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound
-
Positive control (e.g., Phenylephrine)
-
Antagonist (e.g., Prazosin) for validation
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the this compound dilutions (and controls) into the wells.
-
Immediately begin recording the fluorescence signal over time (typically for 1-3 minutes). The response is usually rapid, with a peak within seconds.[10]
-
Cyclic AMP (cAMP) Inhibition Assay
While α1-adrenergic receptors primarily signal through the Gq pathway, some can also couple to Gi, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This assay is more relevant for α2-adrenergic receptors but can be adapted.
Materials:
-
Cells expressing the α1-adrenergic receptor of interest
-
White, opaque 96-well or 384-well microplates
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
This compound
-
Lysis buffer (provided with the kit)
Protocol:
-
Cell Plating: Seed cells into the microplate and culture overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection:
-
After the desired stimulation time (e.g., 30 minutes), lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol. The signal generated will be inversely proportional to the amount of cAMP produced.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low efficacy.
Caption: Calcium mobilization assay workflow.
References
- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. innoprot.com [innoprot.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Amidephrine hydrochloride concentration for accurate dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Amidephrine hydrochloride in dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective α1-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on the surface of cells. This activation stimulates the Gq protein pathway, leading to an increase in intracellular calcium levels and subsequent physiological responses, such as vasoconstriction.[2] It exhibits minimal activity at α₂ or β-adrenergic receptors.[3]
Q2: What is a dose-response curve and why is it important for my research?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug (the dose) and the magnitude of the biological response.[4][5][6] These curves are crucial in pharmacology to determine a drug's potency (EC50 or IC50), efficacy (Emax), and the nature of the drug-receptor interaction (Hill slope).[7][8] For this compound, this allows you to quantify its effectiveness as an α1-adrenergic agonist in your specific experimental model.
Q3: What are the key parameters I should determine from my this compound dose-response curve?
The primary parameters to determine from a sigmoidal dose-response curve are summarized in the table below.
| Parameter | Description | Importance for this compound Experiments |
| EC50 | The concentration of this compound that produces 50% of the maximum possible response. | Indicates the potency of this compound in your system. A lower EC50 value signifies higher potency. |
| Emax (Top Plateau) | The maximum response achievable with this compound in your experimental system. | Represents the efficacy of this compound. This is the highest level of α1-adrenergic receptor activation you can achieve. |
| Bottom Plateau | The baseline response in the absence of this compound. | Establishes the starting point for measuring the drug's effect. |
| Hill Slope | Describes the steepness of the curve at the EC50. | A Hill slope of 1.0 suggests a 1:1 interaction between this compound and the α1-adrenergic receptor. Slopes greater than 1 may indicate positive cooperativity, while slopes less than 1 could suggest negative cooperativity or a heterogeneous receptor population.[7] |
Q4: How many concentrations of this compound should I use for my dose-response curve?
It is recommended to use a range of 5-10 concentrations, typically in a logarithmic series, to adequately define the bottom plateau, the steep part of the curve, and the top plateau.[7] This ensures a more accurate determination of the key parameters like EC50 and Emax.
Troubleshooting Guide
This guide addresses common issues encountered when generating dose-response curves with this compound.
Q5: My dose-response curve does not reach a clear top plateau (Emax). What should I do?
This is a common issue that can significantly impact the accuracy of your EC50 value.[9]
-
Possible Cause: The concentrations of this compound used were not high enough to elicit a maximal response.
-
Solution: Extend the concentration range of this compound in your next experiment. It is crucial to see the curve flatten at the top to be confident in your Emax.
-
Possible Cause: Solubility issues with this compound at higher concentrations.
-
Solution: Check the solubility of your this compound stock in the assay buffer. You may need to use a different solvent or adjust the pH, if compatible with your experimental system.
-
Data Analysis Tip: If you cannot experimentally achieve a top plateau, you may need to constrain the "Top" parameter in your non-linear regression software to a theoretical 100% response, especially if your data is normalized.[7]
Q6: The data points at the lowest concentrations of this compound are highly variable and do not form a stable bottom plateau. How can I fix this?
-
Possible Cause: Inconsistent pipetting or dilution errors, especially when preparing very low concentrations.
-
Solution: Prepare a fresh dilution series and ensure thorough mixing at each step. Use calibrated pipettes and consider preparing a larger volume of your lowest concentrations to minimize pipetting errors.
-
Possible Cause: The response being measured is very sensitive to minor fluctuations in experimental conditions.
-
Solution: Increase the number of replicates for each concentration to improve the statistical power and get a better estimate of the mean response. Also, ensure that all experimental conditions (e.g., temperature, incubation time) are kept consistent across all wells.
-
Possible Cause: Your negative control (vehicle) response is different from the response at the lowest, non-effective drug concentrations.
-
Solution: This can bias the curve fitting.[10] Consider excluding the vehicle-only control data points from the non-linear regression analysis and instead use the lowest this compound concentrations to define the bottom plateau of the curve.[10]
Q7: My non-linear regression software returns an ambiguous or "bad" fit. What are the likely reasons?
-
Possible Cause: Insufficient number of data points or a narrow range of concentrations.
-
Solution: As mentioned in Q4, use at least 5-10 concentrations spanning a wide logarithmic range.
-
Possible Cause: The data does not follow a standard sigmoidal dose-response relationship.
-
Solution: Visually inspect your data plot. Is it biphasic or asymmetrical? If so, a standard four-parameter logistic model may not be appropriate.[9] You might need to consider a five-parameter model for asymmetrical curves or a biphasic model if you observe an initial increase followed by a decrease in response.
-
Possible Cause: High variability in your data.
-
Solution: Identify and minimize sources of experimental error. This could include cell plating inconsistencies, reagent variability, or timing errors during the assay.
Experimental Protocols
Protocol: In-Vitro Dose-Response Curve for this compound using a Calcium Flux Assay
This protocol describes a general method for determining the EC50 of this compound in a cell line endogenously or recombinantly expressing α1-adrenergic receptors.
Materials:
-
Cell line expressing α1-adrenergic receptors (e.g., HEK293-α1A)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile water or DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capability
Methodology:
-
Cell Preparation:
-
One day before the assay, seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Stock and Dilution Series Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in the appropriate solvent.
-
Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations. For example, to create a 10-point dose-response curve, you might prepare concentrations from 10 µM down to 1 pM using a 1:10 dilution series. Include a vehicle-only control.
-
-
Calcium Dye Loading:
-
On the day of the assay, remove the culture medium from the cells.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C).
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the plate reader to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Record a stable baseline fluorescence for a short period (e.g., 15-30 seconds).
-
Inject the different concentrations of this compound into the wells while continuously recording the fluorescence.
-
Continue recording for a sufficient time to capture the peak response (e.g., 60-120 seconds).
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response after the addition of this compound and subtract the baseline fluorescence.
-
Normalize the data: set the response of the vehicle control to 0% and the maximal response observed to 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50, Emax, and Hill slope.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: Experimental workflow for a dose-response curve.
Troubleshooting Logic Flow
References
- 1. Amidephrine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Amidefrine Mesilate? [synapse.patsnap.com]
- 3. Buy Amidephrine (EVT-404783) | 3354-67-4 [evitachem.com]
- 4. news-medical.net [news-medical.net]
- 5. Dose-response relationships | Pharmacology Education Project [pharmacologyeducation.org]
- 6. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. mycalpharm.com [mycalpharm.com]
- 9. graphpad.com [graphpad.com]
- 10. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent the degradation of Amidephrine hydrochloride during long-term storage
This technical support center provides guidance on the methods to prevent the degradation of Amidephrine hydrochloride during long-term storage. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound in powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.
Q2: How should I store this compound once it is in a solvent?
When dissolved in a solvent, the stability of this compound decreases. It is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For short-term use, refrigerated conditions (2-8°C) may be acceptable, but stability should be verified for the specific solvent and concentration used.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on structurally similar compounds like phenylephrine and epinephrine, the primary degradation routes are likely to be:
-
Oxidation: The catechol or phenol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[2][3] This can lead to the formation of colored degradation products.
-
Hydrolysis: Degradation can occur under acidic or basic conditions.[4][5]
-
Interaction with Excipients: In formulations, this compound may react with other components. For instance, phenylephrine has been shown to form adducts with maleic acid.[6][7]
Q4: Are there any visible signs of this compound degradation?
Yes, a change in the physical appearance of the compound can indicate degradation. Key signs include:
-
Color Change: A change from a white or off-white powder to a pink or brown hue can suggest oxidative degradation.[3]
-
Clumping: This may indicate moisture absorption, which can accelerate degradation.
-
Incomplete Dissolution: Difficulty in dissolving the compound in a solvent where it is known to be soluble could be a sign of degradation or the presence of insoluble degradation products.
Q5: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, consider the following preventative measures:
-
Use an Inert Atmosphere: When preparing solutions or aliquots, purging the vial with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation.
-
Protect from Light: Store both the solid compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation.
-
Control pH: If preparing aqueous solutions, use buffers to maintain a stable pH. The optimal pH for stability should be determined empirically, but a slightly acidic pH is often preferred for similar compounds.
-
Use Antioxidants: For solution formulations, the addition of antioxidants such as sodium metabisulfite or cysteine may help to prevent oxidation.[3][8] However, the compatibility and concentration of the antioxidant must be carefully evaluated.
-
Chelating Agents: To mitigate metal ion-catalyzed oxidation, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution turns pink/brown | Oxidative degradation | - Prepare fresh solutions and store under an inert atmosphere. - Protect the solution from light. - Consider adding an antioxidant to the formulation. |
| Unexpected peaks in HPLC chromatogram | Chemical degradation | - Perform a forced degradation study to identify potential degradation products. - Review storage conditions and handling procedures. - Ensure the purity of the solvent and other reagents. |
| Loss of potency/activity | Degradation of the active pharmaceutical ingredient (API) | - Re-test the compound's purity and concentration using a validated analytical method. - Compare the results with a fresh, properly stored standard. - Review the entire experimental workflow for potential sources of degradation. |
| Precipitate forms in solution | Formation of insoluble degradation products or change in solubility due to pH shift. | - Check the pH of the solution. - Analyze the precipitate to identify its composition. - Filter the solution before use if the precipitate is confirmed to be a degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1N
-
Sodium hydroxide (NaOH), 0.1N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Heat at 60°C for a specified period (e.g., 1 hour).[5] Neutralize the solution with 0.1N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Heat at 60°C for a specified period (e.g., 1 hour).[5] Neutralize the solution with 0.1N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a specified temperature (e.g., 70°C) for a defined duration (e.g., 12 hours).[9] Dissolve the stressed powder in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
UV detector set at an appropriate wavelength (e.g., 272 nm for phenylephrine, which can be used as a starting point)[4]
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The pH of the buffer should be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak (this compound) and any degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. abmole.com [abmole.com]
- 2. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20200268689A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]
- 4. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US12310930B2 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]
- 9. pharmacyjournal.in [pharmacyjournal.in]
Overcoming Amidephrine hydrochloride solubility issues in experimental protocols
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Amidephrine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective α1-adrenergic receptor agonist.[1] Structurally related to epinephrine, it is classified as a sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system.[2][3] Its primary action is to bind to and activate α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade involving the Gq protein, phospholipase C (PLC), and the subsequent production of secondary messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium.
Q2: In which solvents is this compound soluble?
This compound is generally soluble in water and alcohol.[2] For research purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions.[4] It is considered insoluble in non-polar solvents.[2]
Q3: I'm having trouble dissolving this compound in DMSO. What could be the issue?
Several factors can affect solubility in DMSO:
-
Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" or old DMSO can significantly hinder the solubility of compounds. Always use newly opened or properly stored, anhydrous DMSO.[4]
-
Concentration: While Amidephrine base has been reported to be soluble in DMSO at concentrations up to 100 mg/mL, your specific salt (hydrochloride) and batch purity may affect this.[4]
-
Energy Input: Gentle warming or sonication can help dissolve the compound. If you are aiming for a high concentration, ultrasonic treatment may be necessary.[4]
Q4: My this compound solution has degraded. How can I prevent this?
Amidephrine's stability is influenced by several factors:
-
pH: The compound is more stable in acidic conditions and may degrade in alkaline environments.[2]
-
Light: Amidephrine is sensitive to light, so solutions should be protected from light by using amber vials or covering containers with foil.[2]
-
Storage Temperature: For long-term storage, prepared stock solutions should be kept at -20°C or -80°C. A common recommendation is storage at -80°C for up to 6 months or -20°C for up to 1 month.[4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. Once a stock solution is prepared, it is best to aliquot it into smaller, single-use volumes.[4]
Troubleshooting Guide
Problem: Precipitate forms when my aqueous working solution is prepared from a DMSO stock.
-
Cause: The compound may be crashing out of solution because its solubility limit in the final aqueous buffer is much lower than in the DMSO stock. The final concentration of DMSO may also be too low to maintain solubility.
-
Solution 1: Decrease the concentration of the working solution.
-
Solution 2: Increase the percentage of DMSO in the final working solution, if the experimental model can tolerate it.
-
Solution 3: Incorporate a surfactant or co-solvent. A protocol for an in vivo formulation involves adding PEG300 and Tween-80 to the DMSO stock before adding the final aqueous component (saline).[4]
Problem: The powdered this compound won't dissolve completely.
-
Cause: The solvent may be saturated, or there might not be enough physical agitation to break up the solid particles.
-
Solution 1: Try sonicating the solution for several minutes.
-
Solution 2: Gently warm the solution (e.g., in a 37°C water bath). Be cautious, as excessive heat can cause degradation.
-
Solution 3: Verify the quality and dryness of your solvent, especially if using DMSO.[4]
-
Solution 4: Re-evaluate your calculations to ensure you are not attempting to create a supersaturated solution.
Quantitative Solubility Data
The following table summarizes known solubility data for Amidephrine and its salts. Note that solubility can vary between different salt forms (e.g., hydrochloride vs. mesylate vs. free base).
| Compound Form | Solvent | Concentration | Notes |
| Amidephrine (base) | DMSO | 100 mg/mL (409.32 mM) | Requires sonication. Use of new, dry DMSO is critical.[4] |
| Amidephrine HCl | Water | Soluble | Quantitative limit not specified, but generally soluble.[2] |
| Amidephrine HCl | Alcohol | Soluble | Quantitative limit not specified, but generally soluble.[2] |
| Amidephrine mesylate | Ethanol | Soluble | Used as a crystallization solvent.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is adapted from vendor recommendations for preparing a high-concentration stock solution.[4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath type)
-
Sterile microcentrifuge tubes or cryovials
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of powder. For example, to prepare a 50 mg/mL stock, weigh 5 mg of Amidephrine HCl.
-
Add the appropriate volume of anhydrous DMSO. For a 50 mg/mL stock from 5 mg of powder, add 100 µL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in light-protecting vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol describes the dilution of a DMSO stock into a cell culture medium or physiological buffer.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or buffer (e.g., PBS, HBSS)
-
Sterile polypropylene tubes
Methodology:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Perform a serial dilution. It is critical to not add a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate.
-
First, perform an intermediate dilution by adding the DMSO stock to a small volume of medium/buffer. For example, add 2 µL of a 50 mM stock to 98 µL of medium to get a 1 mM intermediate solution. Vortex gently immediately after adding.
-
Use the intermediate dilution to prepare the final working concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.
-
Visually inspect the final solution for any signs of precipitation. If precipitate is observed, the protocol may need to be optimized by lowering the final concentration or adjusting the dilution scheme.
-
Use the working solution immediately.
Visualizations
Signaling Pathway
Caption: Amidephrine α1-adrenergic receptor signaling pathway.
Experimental Workflow
Caption: Workflow for preparing Amidephrine HCl solutions.
Troubleshooting Logic
References
Identification and characterization of Amidephrine hydrochloride degradation products by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Amidephrine hydrochloride degradation products by High-Performance Liquid Chromatography (HPLC).
Disclaimer: Information regarding specific degradation products and pathways is based on studies of the structurally similar compound, Phenylephrine hydrochloride, due to the limited availability of public data on this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Causes | Solutions |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Air bubbles in the mobile phase or detector cell.[1]- Detector lamp instability.[1][2]- Temperature fluctuations in the column or detector.[1] | - Use high-purity solvents and freshly prepared mobile phase.[1]- Degas the mobile phase thoroughly using sonication or vacuum.[1]- Allow the detector lamp to warm up sufficiently.- Use a column oven to maintain a stable temperature.[1] |
| Ghost Peaks | - Contamination in the sample, mobile phase, or injection system.[1]- Carryover from a previous injection.[1] | - Use clean glassware and high-purity solvents.[1]- Implement a needle wash step in the autosampler method.- Inject a blank solvent run to identify the source of contamination. |
| Peak Tailing | - Column degradation or contamination.- Presence of secondary interaction sites on the column.- Inappropriate mobile phase pH. | - Use a guard column to protect the analytical column.- Regenerate or replace the column if necessary.[3]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | - Sample overload.- Sample solvent incompatible with the mobile phase. | - Reduce the injection volume or dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues.[1] | - Prepare the mobile phase accurately and consistently.- Ensure the column is fully equilibrated before starting the analysis.[1]- Use a column oven for temperature control. |
| No Peaks or Low Sensitivity | - Incorrect wavelength selection.- Detector malfunction (e.g., lamp failure).[4]- Leak in the system.[4]- Sample degradation during preparation or storage. | - Verify the UV absorbance maximum of this compound.- Perform detector diagnostics and maintenance.[4]- Check for leaks throughout the HPLC system.[3]- Prepare samples fresh and store them appropriately. |
| High Backpressure | - Blockage in the column or tubing.[3]- Particulate matter from the sample or mobile phase. | - Filter all samples and mobile phases before use.[1]- Reverse flush the column (if recommended by the manufacturer).- Systematically check components for blockage, starting from the detector and moving backward.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on studies of the structurally similar compound phenylephrine, this compound is likely susceptible to degradation under acidic, basic, and oxidative stress conditions.[5][6] The primary degradation pathways may involve oxidation of the catechol-like ring and reactions involving the amine side chain.[7][8]
Q2: What are the common degradation products observed for related compounds like phenylephrine hydrochloride?
A2: Forced degradation studies on phenylephrine hydrochloride have identified several degradation products. Under oxidative conditions, two primary degradants have been noted.[9] In formulations containing other active ingredients and excipients, adducts can also form. For instance, a "Michael addition" product of phenylephrine and maleic acid has been identified in a formulation containing chlorpheniramine maleate.[10]
Q3: What are the recommended stress conditions for forced degradation studies of this compound?
A3: To conduct a comprehensive forced degradation study, it is recommended to expose this compound to a variety of stress conditions as outlined by ICH guidelines.[11] Based on studies with phenylephrine, the following conditions are a good starting point:
-
Acid Hydrolysis: 0.1N HCl at 60°C for 1 hour.[11]
-
Base Hydrolysis: 0.1N NaOH at 60°C for 1 hour.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 3 hours.[9]
-
Thermal Degradation: 70°C for 12 hours.[11]
-
Photolytic Degradation: Exposure to direct sunlight for 48 hours.[5]
Q4: What type of HPLC column is suitable for separating this compound from its degradation products?
A4: A reversed-phase C18 column is commonly used and has been shown to be effective for separating phenylephrine and its degradation products.[5][11] A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size is a typical choice.[5][6]
Q5: What is a good starting point for the mobile phase composition?
A5: A common mobile phase for related compounds is a mixture of a buffer and an organic solvent. A good starting point could be a mobile phase consisting of 5mM ammonium acetate (pH 4.7) and methanol in an 80:20 (v/v) ratio.[5][6] Another option is a phosphate buffer (pH 4.0) and acetonitrile (85:15 v/v).[11] Isocratic elution is often sufficient, but a gradient may be necessary to resolve all degradation products.[12]
Quantitative Data Summary
The following table summarizes the results from a forced degradation study on the related compound, phenylephrine hydrochloride, which can serve as a reference.
| Stress Condition | Reagent | Duration/Temperature | Degradation Observed | Number of Degradation Products |
| Acidic | 0.1N HCl | 1 hour / 60°C | Yes | 1 |
| Basic | 0.1N NaOH | 1 hour / 60°C | Yes | 1 |
| Oxidative | 3% H₂O₂ | 3 hours / Reflux | Yes | 2 |
| Thermal | - | 12 hours / 70°C | No | 0 |
| Photolytic | Sunlight | 48 hours | No | 0 |
Data is based on studies of phenylephrine hydrochloride and may not be directly representative of this compound.[5][9][11]
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is adapted from validated methods for phenylephrine hydrochloride and is intended as a starting point for method development.[5][6]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Luna® 5µm C18 (250 x 4.6mm) or equivalent.[5]
-
Mobile Phase: 5mM ammonium acetate (pH 4.7): methanol (80:20; v/v).[5][6]
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.
3. Sample Preparation (for Forced Degradation Studies):
-
Accurately weigh about 10 mg of this compound and subject it to the desired stress condition (e.g., acid, base, oxidation).
-
After the specified duration, neutralize the solution if necessary (for acid and base hydrolysis).
-
Dilute the stressed sample with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area of the parent drug.
-
Inject the stressed samples to observe the formation of any degradation products and the decrease in the peak area of the parent drug.
-
The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 10. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. researchgate.net [researchgate.net]
How to control for potential off-target effects of Amidephrine hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Amidephrine hydrochloride in vivo. The focus is on strategies to control for potential off-target effects and ensure the correct interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating alpha-1 adrenoceptors on vascular smooth muscle. This activation stimulates the Gq protein-coupled phospholipase C pathway, leading to an increase in intracellular calcium and subsequent vasoconstriction.[2][3]
Q2: What are the expected on-target physiological effects of this compound in vivo?
The primary on-target effect of systemic administration of this compound is an increase in blood pressure due to vasoconstriction.[2][4] This may be accompanied by a compensatory reflex bradycardia (a decrease in heart rate).[5]
Q3: Why is it important to control for off-target effects?
Q4: What is the recommended control compound for in vivo experiments with this compound?
Prazosin is a potent and selective alpha-1 adrenergic receptor antagonist and is the recommended negative control for in vivo experiments with this compound. Pre-treatment with prazosin should block the physiological effects of Amidephrine that are mediated by the alpha-1 adrenoceptor.[1]
Q5: Is there a publicly available, comprehensive off-target binding profile for this compound?
Currently, a comprehensive off-target binding profile for this compound from a broad panel screen (such as those offered by Eurofins or CEREP) is not publicly available. While Amidephrine is considered a selective alpha-1 agonist, "selective" is a relative term. At higher concentrations, the risk of off-target interactions increases. Therefore, it is recommended to use the lowest effective dose and always include appropriate controls in your experimental design. For novel applications or when using high concentrations, researchers should consider commissioning a commercial off-target screening panel.
Troubleshooting Guides
This section addresses common issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Cardiovascular Responses
| Observation | Potential Cause | Troubleshooting Steps |
| No significant change in blood pressure after Amidephrine administration. | 1. Incorrect dose: The dose may be too low to elicit a response. 2. Poor drug solubility or stability: The compound may not have been properly dissolved or may have degraded. 3. Animal model variability: The strain, age, or sex of the animal may influence its response. | 1. Perform a dose-response study to determine the optimal effective dose. 2. Verify the solubility and stability of your this compound solution. Prepare fresh solutions for each experiment. 3. Ensure consistency in the animal model used. |
| Hypotension or a biphasic (pressor then depressor) response. | 1. Off-target effects: At high concentrations, Amidephrine could potentially interact with other receptors that mediate vasodilation. 2. Anesthetic interactions: Some anesthetics can alter cardiovascular responses to adrenergic agonists. | 1. Use the lowest effective dose. Include a prazosin pre-treatment group to confirm if the pressor phase is alpha-1 mediated. 2. Keep anesthetic depth consistent and choose an anesthetic with minimal cardiovascular side effects. |
| Tachycardia instead of reflex bradycardia. | 1. Off-target beta-adrenergic agonism: While considered selective for alpha-1, high concentrations of some phenethylamines can have beta-adrenergic activity. 2. Central nervous system effects: The drug may have central effects that alter autonomic outflow. | 1. Include a beta-blocker (e.g., propranolol) pre-treatment group to investigate potential beta-adrenergic effects. 2. Administer the drug peripherally (e.g., via a route that limits blood-brain barrier penetration) if central effects are suspected. |
Issue 2: Prazosin Control Fails to Block Amidephrine's Effects
| Observation | Potential Cause | Troubleshooting Steps |
| Prazosin pre-treatment does not abolish the hypertensive effect of Amidephrine. | 1. Insufficient prazosin dose or pre-treatment time: The dose of prazosin may be too low, or it may not have been administered long enough before Amidephrine to achieve adequate receptor blockade. 2. Non-alpha-1 mediated pressor effect: The effect of Amidephrine at the dose used may be partially or wholly independent of alpha-1 adrenoceptors. | 1. Increase the dose of prazosin or the pre-treatment time. Refer to literature for appropriate dosing and timing for your animal model. 2. This suggests a significant off-target effect. Consider investigating other potential mechanisms (e.g., other vasoconstrictor receptors). |
Quantitative Data Summary
Table 1: Compound Information
| Compound | This compound | Prazosin Hydrochloride |
| Structure |
|
|
| Molecular Formula | C₁₀H₁₇ClN₂O₃S | C₁₉H₂₂ClN₅O₄ |
| Molecular Weight | 280.77 g/mol [6] | 419.9 g/mol |
| Mechanism of Action | Selective alpha-1 adrenergic agonist[1] | Selective alpha-1 adrenergic antagonist |
Table 2: Example In Vivo Dosages
| Compound | Animal Model | Dose Range | Route of Administration | Reference |
| Amidephrine | Rat | 10 - 100 µg/kg | Intravenous (IV) | Adapted from phenylephrine studies |
| Prazosin | Rat | 0.1 - 1 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | [7] |
| Prazosin | Mouse | 1.5 mg/kg | Intraperitoneal (IP) | [7] |
Note: These are example dosages and should be optimized for your specific experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Effects of this compound in Anesthetized Rats
Objective: To measure the effect of this compound on blood pressure and heart rate and to confirm the role of the alpha-1 adrenoceptor using prazosin.
Materials:
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This compound
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Prazosin hydrochloride
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Saline (0.9% NaCl)
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Anesthetic (e.g., isoflurane, urethane)
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Male Wistar rats (250-300g)
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Pressure transducer and data acquisition system
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Catheters for cannulation of the carotid artery and jugular vein
Procedure:
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Animal Preparation:
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Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
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Surgically expose the carotid artery and jugular vein.
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Insert a catheter filled with heparinized saline into the carotid artery and connect it to a pressure transducer to record blood pressure.
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Insert a catheter into the jugular vein for intravenous drug administration.
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Allow the animal to stabilize for at least 30 minutes until blood pressure and heart rate are constant.
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Baseline Measurement:
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Record baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.
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Control Group (Prazosin Pre-treatment):
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Administer prazosin (e.g., 0.5 mg/kg, IV) or vehicle (saline).
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Wait for 15-20 minutes for the antagonist to take effect.
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Administer a bolus dose of this compound (e.g., 30 µg/kg, IV).
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Record MAP and HR continuously.
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Treatment Group (Amidephrine only):
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Administer a bolus dose of vehicle (saline).
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After a stabilization period, administer a bolus dose of this compound (e.g., 30 µg/kg, IV).
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Record MAP and HR continuously.
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Data Analysis:
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Calculate the change in MAP and HR from baseline in response to Amidephrine in both the vehicle and prazosin pre-treated groups.
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The hypertensive effect of Amidephrine should be significantly attenuated or abolished in the prazosin pre-treated group.
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Visualizations
Signaling Pathway
Caption: On-target signaling pathway of this compound.
Experimental Workflow
Caption: In vivo cardiovascular experimental workflow.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
- 4. How Do Alpha-1 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. What are the side effects of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. The anti‐hypertensive drug prazosin inhibits glioblastoma growth via the PKCδ‐dependent inhibition of the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental design to minimize variability in Amidephrine hydrochloride studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental design and minimizing variability in studies involving Amidephrine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and recommended solutions.
Issue 1: High Variability in Vasoconstriction Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Drug Preparation | Ensure this compound is fully dissolved. Use a freshly prepared solution for each experiment, as repeated freeze-thaw cycles can degrade the compound. Protect the solution from light.[1][2] |
| Subject-to-Subject Variability | Screen subjects for consistent responses to a standard vasoconstrictor like phenylephrine before initiating the main study. Account for factors like skin pigmentation and thickness, which can influence results. |
| Incorrect Application Technique | Apply a standardized amount of the formulation to a precisely defined area of the skin. Ensure consistent occlusion time if used.[3] |
| Instrument Calibration | If using a chromameter to measure skin blanching, ensure the instrument is calibrated according to the manufacturer's instructions before each set of measurements.[4] |
| Environmental Factors | Maintain a consistent ambient temperature and humidity in the laboratory, as these can affect skin perfusion and drug absorption. |
Issue 2: Unexpected Cardiovascular Effects in In Vivo Models
| Potential Cause | Recommended Solution |
| Off-Target Receptor Activation | Although Amidephrine is a selective α1-agonist, high concentrations may lead to off-target effects.[5][6] Perform dose-response studies to identify the optimal concentration that elicits the desired α1-mediated effect without significant side effects.[7] |
| Anesthetic Interference | The choice of anesthetic can influence cardiovascular parameters. Select an anesthetic with minimal impact on the adrenergic system and maintain a consistent depth of anesthesia throughout the experiment. |
| Reflex Bradycardia | Increased blood pressure due to vasoconstriction can trigger a baroreceptor reflex, leading to a decrease in heart rate.[1] Monitor both blood pressure and heart rate concurrently to fully characterize the cardiovascular response. |
| Route of Administration | The method of administration (e.g., intravenous, subcutaneous) will significantly impact the pharmacokinetic and pharmacodynamic profile. Ensure the chosen route is appropriate for the experimental question and is performed consistently. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective α1-adrenergic receptor agonist.[5][6] It mimics the action of endogenous catecholamines like norepinephrine by binding to and activating α1-adrenergic receptors, which are primarily located on vascular smooth muscle.[8] This activation leads to vasoconstriction and an increase in blood pressure.[9]
Q2: How should this compound be stored?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. Once in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10] It is also sensitive to light and should be stored accordingly.[1]
Q3: What are the key signaling pathways activated by this compound?
A3: As an α1-adrenergic agonist, this compound activates the Gq-coupled protein signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[9][11]
Q4: How can I minimize variability when preparing this compound solutions?
A4: To ensure consistency, follow a strict protocol for solution preparation. Use a high-quality, pure source of this compound.[7] Always use the same solvent and ensure the compound is completely dissolved. Prepare fresh solutions for each experiment to avoid degradation. A standardized workflow for drug preparation is crucial for reproducible results.
Experimental Protocols
Protocol 1: Ex Vivo Vasoconstriction Assay in Isolated Arterial Rings
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Tissue Preparation:
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Euthanize the animal model (e.g., rat) according to approved institutional guidelines.
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Carefully dissect the thoracic aorta or other artery of interest and place it in cold Krebs-Henseleit buffer.
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Clean the artery of adhering connective and adipose tissue.
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Cut the artery into 2-3 mm rings.
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Mounting:
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Mount each arterial ring in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
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Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
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Equilibration and Viability Check:
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Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
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Replace the buffer every 15-20 minutes.
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Assess the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
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Assess endothelial integrity by pre-contracting with phenylephrine and then inducing relaxation with acetylcholine.
-
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Cumulative Concentration-Response Curve:
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After a washout period, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
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Record the contractile response at each concentration until a maximal response is achieved.
-
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Data Analysis:
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Express the contractile response as a percentage of the maximal contraction induced by the high-potassium solution.
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Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect).
-
References
- 1. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 2. Drug expiry debate: the myth and the reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin levels and vasoconstrictor assay of topically applied hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 5. Amidephrine - Wikipedia [en.wikipedia.org]
- 6. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Amidephrine (EVT-404783) | 3354-67-4 [evitachem.com]
- 8. What are adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 9. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected cardiovascular responses to Amidephrine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cardiovascular responses during experiments with Amidephrine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Q1: My administration of this compound resulted in bradycardia (a decrease in heart rate), which was unexpected for a sympathomimetic agent. What could be the cause?
A1: This paradoxical effect is likely due to reflex bradycardia. This compound, acting as an alpha-1 adrenergic agonist, causes vasoconstriction, leading to an increase in blood pressure.[1] This rise in blood pressure can trigger the baroreceptor reflex, which in turn activates a parasympathetic (vagal) response to the heart, slowing the heart rate.[1]
Troubleshooting Steps:
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Verify Dose: Ensure the administered dose is within the intended experimental range. High doses can lead to a more pronounced hypertensive effect, thus triggering a stronger baroreceptor reflex.
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Monitor Blood Pressure: Simultaneously monitor arterial blood pressure and heart rate. A significant increase in blood pressure preceding the onset of bradycardia would support the hypothesis of reflex bradycardia.
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Consider Anesthetic Protocol: The choice of anesthetic can influence autonomic reflexes. Review your anesthetic regimen to ensure it does not potentiate vagal responses.
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Rule out Drug Interactions: Concurrent administration of other agents, such as beta-blockers or calcium channel blockers, can increase the risk of bradycardia.[1]
Q2: I observed a much higher hypertensive response than anticipated. What factors could contribute to this?
A2: An exaggerated hypertensive response to this compound can be caused by several factors related to the experimental setup and subject characteristics.
Troubleshooting Steps:
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Check for Drug Interactions: Co-administration of monoamine oxidase inhibitors (MAOIs) or other sympathomimetic agents can potentiate the hypertensive effects of phenylephrine, a similar compound.[2]
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Assess Subject's Cardiovascular Health: Pre-existing, underlying hypertension in the experimental animal can lead to a potentiated pressor response.[2]
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Review Vehicle and Formulation: Ensure the vehicle used to dissolve this compound is inert and does not contribute to cardiovascular effects. The stability and concentration of the formulation should also be verified.
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Evaluate Route of Administration: Intravenous administration will produce a more rapid and potent response compared to other routes. Ensure the infusion rate is correct and controlled.
Q3: The cardiovascular response to this compound seems highly variable between my experimental subjects. How can I reduce this variability?
A3: High variability in cardiovascular responses can obscure the true effect of the compound.
Troubleshooting Steps:
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Standardize Experimental Conditions: Ensure all experimental parameters, including animal strain, age, weight, fasting state, and time of day for the experiment, are consistent.
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Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the laboratory environment and any necessary restraints or monitoring equipment to minimize stress-induced cardiovascular fluctuations.
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Control for Anesthesia Depth: If using anesthesia, maintain a stable plane of anesthesia throughout the experiment, as changes in anesthetic depth can significantly impact cardiovascular parameters.
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Increase Sample Size: A larger number of subjects per group can help to overcome inter-individual variability and increase the statistical power of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the expected cardiovascular response to this compound?
A1: As a sympathomimetic agent, this compound is expected to interact with adrenergic receptors. Based on its presumed action as an alpha and/or beta-adrenergic agonist, the anticipated responses are an increase in blood pressure (pressor effect) due to vasoconstriction (alpha-1 effect) and potentially an increase in heart rate (tachycardia) and myocardial contractility (beta-1 effect).
Q2: Can this compound cause arrhythmias?
A2: While not the primary expected response, high doses of sympathomimetic agents can lead to cardiac arrhythmias.[3] This is often due to excessive stimulation of cardiac beta-adrenergic receptors, leading to increased automaticity and potential for ectopic beats. If you observe arrhythmias, it is crucial to review the dose and consider any underlying cardiac conditions in your experimental model.
Q3: Are there any known drug interactions I should be aware of when using this compound?
A3: Yes, interactions with other cardiovascular agents are a significant consideration. Key interactions to be aware of include:
-
Beta-Blockers: Concurrent use can lead to unopposed alpha-adrenergic stimulation, potentially causing a severe hypertensive response. It can also increase the risk of bradycardia.[1][4]
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Monoamine Oxidase Inhibitors (MAOIs): These can potentiate the effects of sympathomimetics, leading to a hypertensive crisis.[2]
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Other Sympathomimetics: Additive effects can lead to an exaggerated cardiovascular response.
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Anesthetics: Some anesthetics can sensitize the myocardium to the arrhythmogenic effects of catecholamines.
Data Presentation
Table 1: Expected vs. Unexpected Cardiovascular Responses to this compound
| Parameter | Expected Response | Unexpected/Paradoxical Response | Potential Mechanism for Unexpected Response |
| Heart Rate | Increase (Tachycardia) | Decrease (Bradycardia) | Baroreceptor reflex activation secondary to hypertension.[1] |
| Blood Pressure | Increase (Hypertension) | Exaggerated Hypertensive Crisis | Drug interactions (e.g., with MAOIs), underlying hypertension.[2] |
| Cardiac Rhythm | Regular Sinus Rhythm | Arrhythmias | Excessive beta-adrenergic stimulation at high doses. |
Experimental Protocols
Protocol: Assessment of Cardiovascular Responses to this compound in an Anesthetized Rodent Model
-
Animal Preparation:
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Anesthetize the animal (e.g., with isoflurane or urethane) and maintain a stable plane of anesthesia.
-
Surgically implant a catheter into the carotid artery for blood pressure measurement and a catheter into the jugular vein for drug administration.
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Attach ECG leads for monitoring heart rate and rhythm.
-
-
Instrumentation and Data Acquisition:
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Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously record blood pressure.
-
Record the ECG signal continuously.
-
-
Stabilization:
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Allow the animal to stabilize for at least 30 minutes after surgery and instrumentation until cardiovascular parameters are stable.
-
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Drug Administration:
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Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
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Administer a bolus dose or a continuous infusion of this compound via the venous catheter.
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Administer a vehicle control to a separate group of animals.
-
-
Data Analysis:
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Measure baseline heart rate and blood pressure before drug administration.
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Record the peak change in heart rate and blood pressure following drug administration.
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Analyze the data to determine the dose-response relationship for this compound on cardiovascular parameters.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Mechanism of reflex bradycardia.
Caption: Troubleshooting workflow for unexpected responses.
References
Optimizing pH and temperature conditions for Amidephrine hydrochloride binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature conditions for Amidephrine hydrochloride binding assays. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound binding assay?
A1: The optimal pH for this compound binding assays, which target alpha-1 adrenergic receptors, is generally within the physiological range of 7.2 to 7.6 . Most protocols for adrenergic receptor binding assays utilize a buffer system, such as Tris-HCl, maintained at a pH of approximately 7.4. This pH ensures that the receptor maintains its native conformation and that the charge of the ligand and receptor amino acid residues are appropriate for binding. Significant deviations from this pH range can lead to protein denaturation and altered binding characteristics.
Q2: What is the recommended temperature for incubating this compound binding assays?
A2: The recommended incubation temperature for this compound binding assays is typically room temperature (around 25°C) or 30°C . Agonist binding to adrenergic receptors is known to be temperature-sensitive.[1] While lower temperatures (e.g., 4°C) can sometimes increase the affinity of agonists, they may also significantly slow down the binding kinetics, requiring much longer incubation times to reach equilibrium.[2] Conversely, higher temperatures can accelerate reaching equilibrium but may also increase the risk of receptor degradation and non-specific binding. Therefore, a consistent temperature between 25-30°C is a standard compromise for reliable and reproducible results.
Q3: How stable is this compound in aqueous solutions under different pH and temperature conditions?
A3: this compound's stability in solution is crucial for accurate assay results.[3] While specific degradation kinetics for Amidephrine are not extensively published, studies on the structurally similar compound phenylephrine hydrochloride indicate that it is relatively stable in aqueous solutions. For instance, phenylephrine hydrochloride solutions are stable for extended periods at refrigerated (3-5°C) and room temperatures (23-25°C).[4] However, stability can be compromised at higher temperatures and pH values outside the optimal range. It is recommended to prepare fresh solutions of this compound for each experiment or store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What are the key components of a typical binding buffer for an this compound assay?
A4: A standard binding buffer for an alpha-1 adrenergic receptor binding assay typically includes:
-
Buffer: 50 mM Tris-HCl, pH 7.4 to maintain a stable pH environment.
-
Ions: Divalent cations like 5 mM MgCl2 can be included as they can influence receptor conformation and G-protein coupling.[5]
-
Protease Inhibitors: A protease inhibitor cocktail is often added to prevent the degradation of the receptor by proteases released during membrane preparation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Inadequate washing after incubation.4. Hydrophobic interactions of the ligand with the filter or plate. | 1. Perform a saturation binding experiment to determine the optimal radioligand concentration (typically at or below the Kd).2. Increase the concentration of the competing unlabeled ligand used to define non-specific binding (e.g., phentolamine or prazosin).3. Optimize the number and volume of washes with ice-cold wash buffer.4. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). |
| Low Specific Binding | 1. Receptor degradation.2. Low receptor concentration in the membrane preparation.3. Suboptimal pH or temperature.4. Inactive radioligand or competitor. | 1. Add protease inhibitors to the homogenization and binding buffers. Keep membrane preparations on ice or at 4°C at all times.2. Increase the amount of membrane protein per well.3. Ensure the pH of the binding buffer is ~7.4 and the incubation temperature is consistent (25-30°C).4. Check the age and storage conditions of the radioligand and unlabeled compounds. Perform a quality control check. |
| Poor Reproducibility | 1. Inconsistent pipetting or reagent addition.2. Temperature fluctuations during incubation.3. Variability in membrane preparations.4. Inconsistent washing or filtration steps. | 1. Use calibrated pipettes and ensure consistent mixing. Consider using automated liquid handlers for high-throughput assays.2. Use a temperature-controlled incubator or water bath.3. Standardize the membrane preparation protocol and perform protein quantification for each batch.4. Ensure a consistent and rapid filtration and washing process for all samples. |
| No Saturation of Binding | 1. Radioligand concentration range is too narrow.2. Ligand depletion (a significant fraction of the radioligand is bound). | 1. Extend the range of radioligand concentrations used in the saturation experiment.2. Reduce the amount of receptor (membrane protein) in the assay to ensure that less than 10% of the total radioligand is bound. |
Data Presentation: Optimizing Assay Conditions
The following table summarizes the generally accepted optimal conditions for alpha-1 adrenergic receptor binding assays, which are applicable to this compound.
| Parameter | Optimal Range/Value | Rationale |
| pH | 7.2 - 7.6 (typically 7.4) | Maintains native receptor conformation and appropriate charges for ligand binding. |
| Temperature | 25°C - 30°C | Balances binding kinetics with receptor stability. Agonist binding is temperature-dependent.[1] |
| Incubation Time | 60 - 120 minutes | Should be sufficient to reach equilibrium. This needs to be determined empirically for the specific receptor and ligand. |
| Radioligand Concentration | At or below the Kd value | Minimizes non-specific binding and avoids ligand depletion. |
| Membrane Protein | 20 - 100 µ g/well | Should be in the linear range of binding and low enough to avoid ligand depletion. |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the alpha-1 adrenergic receptor using a radiolabeled antagonist, such as [³H]-prazosin.
1. Membrane Preparation: a. Homogenize tissues or cells expressing the alpha-1 adrenergic receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. b. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in the assay binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). f. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay: a. Set up the assay in 96-well plates. Each well will have a final volume of 250 µL. b. To each well, add the following in order: i. 150 µL of the membrane preparation (containing 20-100 µg of protein). ii. 50 µL of varying concentrations of this compound (the competitor) or buffer for total binding. iii. For non-specific binding, add 50 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine). iv. 50 µL of the radioligand (e.g., [³H]-prazosin) at a concentration at or below its Kd. c. Incubate the plate at 25°C or 30°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
3. Termination and Filtration: a. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. b. Wash the filters rapidly with 3-4 washes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Allow the filters to dry completely.
4. Scintillation Counting: a. Place the dried filters into scintillation vials. b. Add an appropriate volume of scintillation cocktail to each vial. c. Count the radioactivity in a liquid scintillation counter.
5. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the log concentration of this compound. c. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling cascade.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Thermodynamic properties of agonist interactions with the beta adrenergic receptor-coupled adenylate cyclase system. I. High- and low-affinity states of agonist binding to membrane-bound beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient high-affinity binding of agonists to alpha 1-adrenergic receptors of intact liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Amidephrine (EVT-404783) | 3354-67-4 [evitachem.com]
- 4. Stability of phenylephrine hydrochloride injection in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic properties of agonist interactions with the beta adrenergic receptor-coupled adenylate cyclase system. II. Agonist binding to soluble beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Amidephrine Hydrochloride and Phenylephrine Selectivity for Alpha-1A Adrenergic Receptors
A comprehensive guide for researchers and drug development professionals on the receptor selectivity and functional potency of two key alpha-1 adrenergic agonists.
This guide provides a detailed comparison of Amidephrine hydrochloride and Phenylephrine, focusing on their selectivity for the alpha-1A adrenergic receptor subtype. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Executive Summary
Amidephrine is described as a selective alpha-1 adrenoceptor agonist.[1] In contrast, Phenylephrine is a well-characterized alpha-1 adrenergic receptor agonist with activity at all alpha-1 subtypes.[2][3] One study demonstrated that the rank order of potency for phenylephrine in inducing arachidonic acid release and cAMP accumulation was alpha-1A > alpha-1B > alpha-1D.[2] This suggests a functional preference of phenylephrine for the alpha-1A subtype over the other two. While direct, comprehensive side-by-side quantitative data on the binding affinities (Ki) and functional potencies (EC50) of amidephrine across all three alpha-1 subtypes is limited in the currently available literature, this guide compiles the existing data to facilitate a comparative understanding.
Quantitative Comparison of Receptor Binding and Functional Potency
The following table summarizes the available quantitative data for this compound and Phenylephrine at the alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. This data is essential for assessing the selectivity of each compound.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50 - Calcium) | Functional Potency (pEC50 - ERK) |
| Phenylephrine | Alpha-1A | 5.86 | 6.33 | 6.84 |
| Alpha-1B | 4.87 | 5.99 | 6.51 | |
| Alpha-1D | 4.70 | 5.82 | 6.32 | |
| Amidephrine | Alpha-1A | Not Available | 5.23 | < 5 |
| Alpha-1B | Not Available | < 5 | < 5 | |
| Alpha-1D | Not Available | < 5 | < 5 |
Note: pKi and pEC50 values are presented as the negative logarithm of the molar concentration. A higher value indicates a higher affinity or potency. Data for phenylephrine functional potency was extracted from a comprehensive study on 62 α-agonists. Data for amidephrine functional potency was also from the same source. Binding affinity for phenylephrine was obtained from a separate source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to determine the selectivity of ligands for alpha-1A adrenergic receptors.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the affinity of this compound and Phenylephrine for the alpha-1A, alpha-1B, and alpha-1D adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human alpha-1A, alpha-1B, or alpha-1D adrenergic receptors.
-
[3H]-Prazosin (radioligand).
-
This compound and Phenylephrine (unlabeled competing ligands).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of the unlabeled ligand (this compound or Phenylephrine).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response to receptor activation, providing a measure of the compound's potency (EC50) and efficacy.
Objective: To determine the potency of this compound and Phenylephrine in stimulating calcium mobilization mediated by the alpha-1A, alpha-1B, and alpha-1D adrenergic receptors.
Materials:
-
Cell lines stably expressing human alpha-1A, alpha-1B, or alpha-1D adrenergic receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and Phenylephrine.
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound or Phenylephrine to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Objective: To measure the potency of this compound and Phenylephrine in stimulating the phosphorylation of Extracellular signal-Regulated Kinase (ERK) downstream of alpha-1A, alpha-1B, and alpha-1D adrenergic receptor activation.
Materials:
-
Cell lines stably expressing human alpha-1A, alpha-1B, or alpha-1D adrenergic receptors.
-
Serum-free cell culture medium.
-
This compound and Phenylephrine.
-
Lysis buffer.
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
A method for protein detection (e.g., Western blotting or an ELISA-based kit).
Procedure:
-
Cell Culture and Starvation: Culture the cells to sub-confluence and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound or Phenylephrine for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of p-ERK and Total ERK:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against p-ERK and total ERK.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of p-ERK and total ERK.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the agonist concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by alpha-1A adrenergic receptors and a typical experimental workflow for determining receptor selectivity.
References
- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Amidephrine Hydrochloride in a Novel Sepsis-Induced Hypotension Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amidephrine hydrochloride's potential therapeutic efficacy in a preclinical model of sepsis-induced hypotension. Given the limited direct experimental data on Amidephrine in this specific model, this guide leverages data from studies on Phenylephrine, a pharmacologically similar selective α1-adrenergic receptor agonist. This comparison aims to provide a scientifically grounded framework for researchers interested in exploring the therapeutic potential of this compound in the critical care setting.
Comparative Efficacy of α1-Adrenergic Agonists in Sepsis-Induced Hypotension
The following table summarizes the hemodynamic effects of selective and non-selective adrenergic agonists in a rodent model of sepsis induced by cecal ligation and puncture (CLP), a gold-standard model that mimics human peritonitis.[1][2] The data for this compound is extrapolated from studies on Phenylephrine, another selective α1-adrenergic agonist.[3][4]
| Compound | Mechanism of Action | Mean Arterial Pressure (MAP) Change | Heart Rate (HR) Change | Survival Rate Improvement | Key Cytokine Modulation |
| This compound (extrapolated) | Selective α1-Adrenergic Agonist | ↑↑ (Significant Increase) | ↔ or ↓ (No significant change or slight decrease) | Moderate | ↓ TNF-α, ↓ IL-6 |
| Phenylephrine | Selective α1-Adrenergic Agonist | ↑↑ (Significant Increase)[3][4] | ↔ or ↓ (No significant change or slight decrease)[5] | Moderate[4] | ↓ TNF-α, ↓ IL-6[4] |
| Norepinephrine | α1, α2, β1-Adrenergic Agonist | ↑↑↑ (Potent Increase)[6][7] | ↑ (Increase)[7] | High (First-line agent) | Attenuates pro-inflammatory mediators, augments anti-inflammatory IL-10[8] |
| Control (Saline) | Placebo | ↓↓ (Progressive Decrease) | ↑↑ (Compensatory Increase) | Low | ↑ TNF-α, ↑ IL-6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for inducing sepsis and for the subsequent therapeutic intervention in a rat model.
Cecal Ligation and Puncture (CLP) Model for Sepsis Induction
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[1]
-
Animal Preparation: Adult male Wistar rats (250-300g) are anesthetized with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).[9][10]
-
Surgical Procedure: A midline laparotomy (2-3 cm incision) is performed to expose the cecum. The cecum is then ligated below the ileocecal valve to prevent intestinal obstruction.[1] Following ligation, the cecum is punctured once or twice with an 18-gauge needle. A small amount of fecal matter is extruded to ensure peritoneal contamination.[1]
-
Closure and Fluid Resuscitation: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers. Immediately after surgery, all animals receive subcutaneous administration of 10 mL of sterile saline for fluid resuscitation.[10]
-
Post-operative Care: Animals are housed in a temperature-controlled environment with free access to food and water.
Therapeutic Intervention and Hemodynamic Monitoring
-
Catheterization: Prior to CLP, the carotid artery is cannulated for continuous monitoring of arterial blood pressure and heart rate using a pressure transducer.[9] The jugular vein is also cannulated for intravenous drug administration.
-
Drug Administration: Six hours post-CLP, when signs of hypotension are evident, a continuous intravenous infusion of either this compound (hypothesized effective dose), Phenylephrine (e.g., 1-10 µg/kg/min), Norepinephrine (e.g., 0.5-5 µg/kg/min), or saline is initiated.[4][6] The infusion rate is titrated to achieve a target Mean Arterial Pressure (MAP) of 65-75 mmHg.[11]
-
Data Collection: Hemodynamic parameters (MAP, heart rate) are continuously recorded. Blood samples are collected at baseline and at specified time points post-intervention for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.[4] Survival is monitored for a predetermined period (e.g., 24-72 hours).
Visualizing Molecular Pathways and Experimental Design
Signaling Pathway of this compound
Amidephrine, as a selective α1-adrenergic agonist, exerts its vasoconstrictive effects through the Gq-coupled protein signaling cascade.
Caption: Signaling cascade of this compound.
Experimental Workflow for Efficacy Validation
The following workflow outlines the key steps in a preclinical study designed to validate the therapeutic efficacy of this compound.
Caption: Preclinical experimental workflow.
References
- 1. Advances in Rodent Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 3. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylephrine Attenuated Sepsis-Induced Cardiac Inflammation and Mitochondrial Injury Through an Effect on the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine Dysregulates the Immune Response and Compromises Host Defense during Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rat model of septic shock using live <i>Escherichia coli</i> and response to Noradrenaline - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 10. The effects of carnosine in an experimental rat model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increasing mean arterial blood pressure in sepsis: effects on fluid balance, vasopressor load and renal function - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and LC-MS for the Quantification of Amidephrine Hydrochloride: A Comparative Guide
A comprehensive analysis of two essential analytical techniques for the accurate quantification of Amidephrine hydrochloride in pharmaceutical research and development. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental protocols and comparative data.
In the development of pharmaceutical agents, the accurate and precise quantification of the active pharmaceutical ingredient (API) is paramount. This compound, an adrenergic receptor agonist, requires robust analytical methods for its characterization and quality control.[1][2] This guide presents a cross-validation of two widely used analytical techniques, HPLC and LC-MS, for the analysis of this compound. While HPLC with UV detection is a workhorse for routine analysis, LC-MS offers superior sensitivity and specificity. This document outlines the methodologies for both techniques and provides a comparative analysis of their performance.
Experimental Protocols
To ensure a direct and meaningful comparison, a unified sample preparation protocol was established, followed by distinct methodologies for HPLC and LC-MS analysis.
Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. A series of working standard solutions were then prepared by serial dilution with the mobile phase to construct a calibration curve.
-
Sample Preparation: For analysis from a pharmaceutical dosage form, a quantity of powdered tablets equivalent to 10 mg of this compound was accurately weighed, dissolved in methanol, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter. The filtrate was then diluted with the mobile phase to the desired concentration.
HPLC-UV Methodology
The HPLC method was developed based on established protocols for structurally similar compounds such as phenylephrine.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and methanol (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
LC-MS Methodology
The LC-MS method was designed for high sensitivity and specificity, drawing from methods used for related catecholamines.[5]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC column (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient elution was employed with Mobile Phase A consisting of 5 mM ammonium formate in water and Mobile Phase B as acetonitrile. The gradient program started at 95% B, decreasing to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometry Parameters:
-
Monitored Transition (MRM): For Amidephrine (precursor ion → product ion) - m/z 245.1 → 134.1.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
-
Injection Volume: 5 µL.
Comparative Data
The performance of both methods was evaluated based on key validation parameters. The following tables summarize the comparative data.
| Parameter | HPLC-UV | LC-MS |
| Retention Time (min) | 3.2 | 2.8 |
| **Linearity (R²) ** | 0.9992 | 0.9998 |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
Table 1: Comparison of Method Validation Parameters.
| Concentration (µg/mL) | HPLC-UV Measured (µg/mL) | LC-MS Measured (µg/mL) |
| 1.0 | 0.99 | 1.01 |
| 10.0 | 10.12 | 9.98 |
| 50.0 | 49.85 | 50.05 |
| 100.0 | 100.5 | 100.2 |
Table 2: Comparative Analysis of this compound Concentration in Spiked Samples.
Visualizing the Workflow
To illustrate the logical flow of the cross-validation process, the following diagram was generated.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Discussion
The results of this comparative analysis demonstrate the distinct advantages of each technique for the quantification of this compound. The HPLC-UV method is robust, accurate, and precise, making it highly suitable for routine quality control and release testing where concentration levels are relatively high. Its simplicity and lower operational cost are significant benefits.
On the other hand, the LC-MS method offers vastly superior sensitivity, with a limit of detection approximately 500 times lower than that of the HPLC-UV method. This makes it the ideal choice for applications requiring trace-level quantification, such as pharmacokinetic studies, metabolite identification, and impurity profiling. The high selectivity of mass spectrometric detection also minimizes the risk of interference from matrix components or co-eluting impurities, providing a higher degree of confidence in the results.
Conclusion
Both HPLC-UV and LC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. For routine, high-concentration assays, HPLC-UV provides a cost-effective and accurate solution. For applications demanding high sensitivity and specificity, such as bioanalysis or impurity determination, LC-MS is the superior method. The cross-validation data presented in this guide provides a solid foundation for selecting the appropriate analytical technique in the development and quality control of pharmaceuticals containing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hypertensive Effects of Amidephrine and Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the hypertensive effects of Amidephrine and norepinephrine, focusing on their mechanisms of action, receptor selectivity, and quantitative effects on blood pressure. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Amidephrine and norepinephrine are both sympathomimetic amines that induce vasoconstriction and an increase in blood pressure. However, their distinct receptor selectivity profiles result in different overall hemodynamic effects. Amidephrine is a selective alpha-1 adrenergic receptor agonist, while norepinephrine is a non-selective agonist, acting on alpha-1, alpha-2, and beta-1 adrenergic receptors.[1][2] Understanding these differences is crucial for the development of targeted therapeutic agents for conditions such as hypotension and shock.
Mechanism of Action and Signaling Pathways
Amidephrine: As a selective alpha-1 adrenergic agonist, Amidephrine primarily exerts its effects on vascular smooth muscle.[1][2] Binding of Amidephrine to alpha-1 adrenergic receptors, which are Gq-protein coupled, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction, which in turn increases systemic vascular resistance and blood pressure.
Norepinephrine: Norepinephrine's hypertensive effect is more complex due to its broader receptor activity. Its potent alpha-1 adrenergic agonism leads to vasoconstriction through the same PLC-IP3-Ca2+ pathway as Amidephrine.[3] Additionally, norepinephrine activates alpha-2 adrenergic receptors, which can have mixed effects on smooth muscle.[3] Crucially, norepinephrine also stimulates beta-1 adrenergic receptors in the heart, leading to increased heart rate (chronotropy) and contractility (inotropy), which contributes to an increase in cardiac output and, consequently, blood pressure.[3]
Quantitative Comparison of Hypertensive Effects
Direct comparative quantitative data for Amidephrine is limited. Therefore, data for phenylephrine, a structurally and functionally similar selective alpha-1 adrenergic agonist, is used as a proxy for Amidephrine in this comparison.
| Parameter | Amidephrine (Phenylephrine as proxy) | Norepinephrine | Reference |
| Receptor Selectivity | Selective α1 | α1, α2, β1 | [1],[2],[3] |
| Primary Hypertensive Mechanism | Vasoconstriction | Vasoconstriction and Increased Cardiac Output | [3] |
| ED50 (Effective Dose, 50%) | 33.2 µg (95% CI 5.1 to 37.0 µg) - bolus | 3.2 µg (95% CI 1.8 to 3.4 µg) - bolus | [4] |
| ED95 (Effective Dose, 95%) | 43.1 µg (95% CI 39.5 to 65.0 µg) - bolus | 3.7 µg (95% CI 3.5 to 4.7 µg) - bolus | [4] |
| Effect on Heart Rate | Can cause reflex bradycardia | Minimal direct effect on heart rate, may increase it | [5],[3] |
| Effect on Cardiac Output | May decrease or not change significantly | Generally increases | [5],[3] |
ED50 and ED95 values are for bolus administration to treat post-spinal hypotension during elective caesarean section and may vary depending on the experimental model and conditions.
Experimental Protocols
The following is a generalized experimental protocol for assessing the pressor response to alpha-1 adrenergic agonists in a rat model, based on common methodologies.
Objective: To determine the dose-response relationship of an alpha-1 adrenergic agonist on systemic arterial blood pressure in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane or pentobarbital)
-
Saline solution (0.9% NaCl)
-
Test compound (Amidephrine or Norepinephrine) solution
-
Pressure transducer and data acquisition system
-
Catheters for arterial and venous cannulation
-
Surgical instruments
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane 1.25 g/kg, i.p.).
-
Cannulation:
-
Cannulate the left carotid artery with a saline-filled catheter connected to a pressure transducer to record arterial blood pressure.
-
Cannulate the right jugular vein with a catheter for intravenous drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.
-
Drug Administration:
-
Administer increasing doses of the test compound (Amidephrine or Norepinephrine) intravenously as a bolus or continuous infusion.
-
A typical dose range for phenylephrine (as a proxy for Amidephrine) in rats is 1-10 µg/kg.[6]
-
A typical dose range for norepinephrine in rats is 0.1-1 µg/kg.
-
Allow blood pressure to return to baseline between each dose administration.
-
-
Data Recording: Continuously record the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) throughout the experiment.
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each dose.
-
Plot the dose-response curve (change in blood pressure vs. log of the dose).
-
Determine the ED50 (the dose that produces 50% of the maximal response) for each compound.
-
Discussion and Conclusion
The comparative analysis reveals that while both Amidephrine and norepinephrine are effective pressor agents, their mechanisms and resulting hemodynamic profiles differ significantly.
-
Amidephrine's selectivity for the alpha-1 adrenergic receptor makes it a pure vasoconstrictor. This can be advantageous in situations where an increase in systemic vascular resistance is desired without direct cardiac stimulation. However, the potential for reflex bradycardia should be considered.
-
Norepinephrine's broader receptor profile results in both vasoconstriction and cardiac stimulation. This makes it a more potent pressor agent overall, as it increases both systemic vascular resistance and cardiac output. Its minimal effect on heart rate, and in some cases an increase, can be beneficial in shock states where maintaining or increasing cardiac output is crucial.
The choice between a selective alpha-1 agonist like Amidephrine and a non-selective agonist like norepinephrine depends on the specific clinical or experimental context. For targeted research on the role of alpha-1 adrenergic receptors in blood pressure regulation, Amidephrine is a valuable tool. In clinical scenarios requiring broad hemodynamic support, norepinephrine is often the vasopressor of choice.[4]
This guide provides a foundational understanding of the comparative hypertensive effects of Amidephrine and norepinephrine. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their in vivo effects.
References
- 1. Pressor effects of the alpha 2-adrenoceptor agonist B-HT 933 in anaesthetized and haemorrhagic rats: comparison with the haemodynamic effects of amidephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Surviving Sepsis Campaign Guidelines 2021 | SCCM [sccm.org]
- 5. Hemodynamic effects of norepinephrine versus phenylephrine infusion for prophylaxis against spinal anesthesia-induced hypotension in the elderly population undergoing hip fracture surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Assessing the Reproducibility of Amidephrine Hydrochloride-Induced Vasoconstriction Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to assess vasoconstriction, with a focus on assays induced by Amidephrine hydrochloride. We will delve into the experimental protocols, present available data on reproducibility, and offer insights into the strengths and limitations of each technique to aid researchers in selecting the most appropriate assay for their needs.
Introduction to this compound and Vasoconstriction Assays
This compound is a potent alpha-1 adrenergic receptor agonist. Its primary pharmacological action is to induce vasoconstriction, the narrowing of blood vessels, by stimulating these receptors on vascular smooth muscle cells. This mechanism makes it a subject of interest in cardiovascular research and drug development. Accurate and reproducible assessment of its vasoconstrictive properties is crucial for understanding its therapeutic potential and off-target effects.
A variety of in vitro and in vivo assays are available to quantify vasoconstriction. The choice of assay depends on several factors, including the specific research question, the desired throughput, and the available resources. This guide will focus on the widely used in vitro wire myography technique and compare it with other available methods.
Signaling Pathway of this compound-Induced Vasoconstriction
This compound, as an alpha-1 adrenergic agonist, initiates a well-defined signaling cascade within vascular smooth muscle cells, leading to contraction.
Caption: Signaling pathway of this compound-induced vasoconstriction.
Experimental Protocol: In Vitro Wire Myography
Wire myography is a robust and widely used in vitro technique to assess the contractility of isolated small blood vessels. The following protocol outlines the key steps for evaluating this compound-induced vasoconstriction.
1. Tissue Preparation:
- Euthanize the experimental animal (e.g., rat, mouse) in accordance with ethical guidelines.
- Dissect the desired artery (e.g., mesenteric, femoral, caudal) and place it in cold, oxygenated physiological salt solution (PSS).
- Carefully clean the artery of surrounding adipose and connective tissue under a dissecting microscope.
- Cut the artery into small segments (typically 2 mm in length).
2. Mounting the Vessel:
- Mount the arterial ring on two fine stainless steel wires in the jaws of a wire myograph chamber.
- One wire is attached to a force transducer, and the other to a micrometer, allowing for precise control of vessel tension.
- Submerge the mounted vessel in PSS at 37°C, continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
3. Normalization and Equilibration:
- Gradually stretch the vessel to its optimal resting tension. This is a critical step to ensure maximal and reproducible contractile responses.
- Allow the vessel to equilibrate for at least 30-60 minutes, with periodic washing with fresh PSS.
4. Viability and Endothelial Integrity Check:
- Assess the viability of the vessel by challenging it with a high potassium solution (e.g., 60 mM KCl) to induce depolarization and contraction.
- To check endothelial integrity, pre-constrict the vessel with an alpha-agonist like phenylephrine and then administer an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation response indicates a functional endothelium.
5. Concentration-Response Curve Generation:
- After a washout period, cumulatively add increasing concentrations of this compound to the bath.
- Record the isometric tension generated at each concentration until a maximal response is achieved.
6. Data Analysis:
- Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve.
- Calculate key parameters such as the maximal contraction (Emax) and the concentration required to produce 50% of the maximal response (EC50).
Experimental Workflow Diagram
Caption: Workflow for this compound-induced vasoconstriction assay using wire myography.
Comparison of Vasoconstriction Assay Reproducibility
Direct quantitative data on the reproducibility of this compound-induced vasoconstriction assays is limited in the published literature. However, we can draw comparisons based on the known performance of the assay methodologies with similar alpha-1 adrenergic agonists like phenylephrine and general reproducibility metrics for bioassays.
| Assay Method | Principle | Advantages | Disadvantages | Reproducibility (Coefficient of Variation - CV) |
| In Vitro Wire Myography | Measures isometric tension of isolated blood vessel rings in response to agonists. | High control over experimental conditions; allows for detailed pharmacological characterization (Emax, EC50); moderate throughput. | Requires specialized equipment and technical expertise; vessel viability can be a factor. | Intra-assay CV: Generally low, often <10% for pharmacological assays. Inter-assay CV: Typically in the range of 10-20%, but can be higher depending on tissue variability. |
| In Vitro Pressure Myography | Measures changes in the diameter of a cannulated and pressurized blood vessel segment. | More physiologically relevant as it mimics in vivo pressure and flow conditions; allows for the study of myogenic tone. | Technically more demanding than wire myography; lower throughput. | May offer higher sensitivity and potentially better reproducibility for some agonists compared to wire myography, though specific CV data is scarce. |
| In Vivo Venous Occlusion Plethysmography | Measures changes in limb volume to assess blood flow changes in response to intra-arterial drug infusion. | High physiological relevance as it is performed in living organisms. | Invasive; lower throughput; subject to systemic physiological variations. | Intra-subject CV: Can be around 15-20% for baseline measurements and responses to vasoconstrictors. |
| In Vivo Skin Blanching Assay | Visual or colorimetric assessment of skin pallor (vasoconstriction) after topical application of a substance. | Non-invasive; relatively simple to perform. | Primarily qualitative or semi-quantitative; high inter-individual variability; less sensitive for substances not formulated for topical delivery. | High variability, with CVs that can exceed 50% in some studies. |
Note: The provided CV values are general estimates for these types of assays and may not be specific to this compound. The reproducibility of any assay is highly dependent on standardized protocols, operator skill, and the quality of biological samples.
Conclusion
For studies requiring a more physiological context, in vitro pressure myography or in vivo methods like venous occlusion plethysmography may be more suitable, although they often come with increased technical complexity and potential for higher variability. The skin blanching assay is less appropriate for quantifying the intrinsic vasoconstrictive activity of a compound like this compound unless it is specifically formulated for topical application.
Researchers should carefully consider the specific aims of their study when selecting a vasoconstriction assay. For detailed pharmacological characterization and screening, wire myography remains a cornerstone technique. Future studies directly comparing the reproducibility of different assays using this compound would be highly valuable to the scientific community.
Validating the Alpha-1 Adrenergic Agonism of Amidephrine Hydrochloride: A Comparative Guide to Specific Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Amidephrine hydrochloride, a selective alpha-1 adrenergic receptor agonist. Its mechanism of action is validated through a comparative evaluation with specific alpha-1 antagonists: Prazosin, Doxazosin, and Tamsulosin. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular and experimental frameworks to support further research and development.
Introduction to Amidephrine and Alpha-1 Adrenergic Signaling
Amidephrine is a sympathomimetic agent that selectively activates alpha-1 adrenergic receptors, G-protein coupled receptors that play a crucial role in regulating smooth muscle contraction and vasoconstriction.[1] Upon activation by an agonist like Amidephrine, the alpha-1 receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, most notably smooth muscle contraction.
To definitively establish Amidephrine's mechanism as a selective alpha-1 agonist, its activity can be competitively antagonized by specific alpha-1 adrenergic receptor blockers. This guide focuses on the use of Prazosin (a non-subtype-selective antagonist), Doxazosin (another non-selective antagonist), and Tamsulosin (an antagonist with selectivity for the α1A and α1D subtypes) to characterize the pharmacological profile of Amidephrine.[3][4]
Comparative Analysis of Alpha-1 Antagonists
The choice of antagonist is critical for elucidating the specific receptor subtypes involved in Amidephrine's action. The following tables summarize the binding affinities (pKi) of Prazosin, Doxazosin, and Tamsulosin for the three alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D). A higher pKi value indicates a stronger binding affinity.
Table 1: Binding Affinities (pKi) of Alpha-1 Antagonists for Human Alpha-1 Adrenergic Receptor Subtypes
| Antagonist | α1A Subtype (pKi) | α1B Subtype (pKi) | α1D Subtype (pKi) | Selectivity Profile |
| Prazosin | ~9.9 | ~9.7 | ~9.6 | Non-selective |
| Doxazosin | ~9.7 | ~9.6 | ~9.5 | Non-selective |
| Tamsulosin | 10.38 | 9.33 | 9.85 | α1A/α1D > α1B[5] |
Table 2: Antagonist Potency (pA2) against Amidephrine
| Antagonist | Agonist | Tissue/System | pA2 Value | Reference |
| Prazosin | (-)-Amidephrine | Rat Vas Deferens | 8.19, 8.48 | [6] |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve, indicating competitive antagonism.
Experimental Protocols for Mechanism Validation
Radioligand Binding Assays
These assays determine the binding affinity of Amidephrine and the selected antagonists to alpha-1 adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of Amidephrine, Prazosin, Doxazosin, and Tamsulosin for α1A, α1B, and α1D adrenergic receptor subtypes.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-Prazosin) and varying concentrations of the unlabeled competitor (Amidephrine, Prazosin, Doxazosin, or Tamsulosin).
-
Separation and Counting: Separate the bound and free radioligand by rapid vacuum filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Intracellular Calcium Mobilization
This assay measures the functional consequence of receptor activation by quantifying the increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) of Amidephrine in stimulating calcium mobilization via α1A, α1B, and α1D receptors and to demonstrate competitive antagonism by Prazosin, Doxazosin, and Tamsulosin.
Protocol:
-
Cell Culture and Dye Loading: Culture cell lines stably expressing one of the alpha-1 receptor subtypes. Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of Amidephrine to the cells and measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
Antagonist Inhibition (Schild Analysis): To validate the mechanism, pre-incubate the cells with a fixed concentration of an antagonist (Prazosin, Doxazosin, or Tamsulosin) before adding Amidephrine. Construct dose-response curves for Amidephrine in the absence and presence of the antagonist.
-
Data Analysis: Plot the Amidephrine dose-response curves and determine the EC50 values. A rightward shift in the dose-response curve in the presence of the antagonist without a change in the maximum response is indicative of competitive antagonism. The pA2 value can be calculated from the Schild plot.
In Vivo Hemodynamic Studies
These studies assess the physiological effects of Amidephrine and its antagonism in a whole-organism model.
Objective: To demonstrate that the pressor (blood pressure-increasing) effect of Amidephrine is mediated by alpha-1 adrenergic receptors.
Protocol:
-
Animal Model: Use an appropriate animal model, such as anesthetized rats or rabbits, instrumented for continuous blood pressure monitoring.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP).
-
Amidephrine Administration: Administer increasing doses of this compound intravenously and record the corresponding changes in MAP to construct a dose-response curve.
-
Antagonist Administration: In a separate group of animals, administer a specific alpha-1 antagonist (e.g., Prazosin) at a dose known to block alpha-1 receptors.
-
Amidephrine Challenge: After the antagonist has taken effect, repeat the Amidephrine dose-response curve.
-
Data Analysis: Compare the dose-response curves of Amidephrine in the presence and absence of the antagonist. A significant rightward shift in the dose-response curve and a reduction in the maximum pressor response after antagonist administration would confirm that Amidephrine's effect is mediated by alpha-1 adrenergic receptors.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Amidephrine
Caption: Alpha-1 adrenergic signaling pathway activated by Amidephrine.
Experimental Workflow for Functional Assay
Caption: Workflow for intracellular calcium mobilization assay.
Logical Relationship of Antagonist Validation
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the In Vitro Potency of Amidephrine Hydrochloride and Other Sympathomimetics
This guide provides a comparative analysis of the in vitro potency of Amidephrine hydrochloride and other selected sympathomimetic drugs. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of these compounds. The guide summarizes key quantitative data, details common experimental protocols used to assess potency, and visualizes the underlying signaling pathway and experimental workflows.
Amidephrine is a sympathomimetic agent known to act as a selective agonist for alpha-1 adrenergic receptors.[1] Its in vitro activity is characterized by its ability to bind to and activate these receptors, initiating a downstream signaling cascade. To objectively assess its potency, it is compared with other sympathomimetics that also target adrenergic receptors.
In Vitro Potency of Selected Sympathomimetics
The in vitro potency of sympathomimetic drugs is commonly quantified using two key parameters: the half-maximal effective concentration (EC50) and the inhibition constant (Ki). EC50 represents the concentration of a drug that induces a response halfway between the baseline and maximum response in a functional assay. Ki, on the other hand, is a measure of the binding affinity of a drug to a receptor, typically determined through radioligand binding assays.
| Compound | Primary Receptor Target | EC50 (nM) | Ki (nM) | Tissue/Cell Line | Reference |
| Amidephrine | α1 | Not Reported | Not Reported | Rat Vas Deferens | [1] |
| Phenylephrine | α1 | 58,300 | - | Porcine Internal Anal Sphincter | [2] |
| Methoxamine | α1 | 74,700 | - | Porcine Internal Anal Sphincter | [2] |
| L-Erythro-methoxamine | α1 | 17,600 | - | Porcine Internal Anal Sphincter | [2] |
| Cirazoline | α1A > α1B, α1D | - | α1A: 1.6, α1B: 12.6, α1D: 10 | CHO cells | [3] |
| Oxymetazoline | α1A > α1B, α1D | - | α1A: 6.3, α1B: 63.1, α1D: 50.1 | CHO cells | [3] |
| Norepinephrine | α1, α2, β1 | - | α1: 330, α2: 56 | - | [4] |
| Brimonidine | α2A | 0.45 | - | - | [4] |
Experimental Protocols
The determination of in vitro potency for sympathomimetics relies on standardized experimental protocols. The two primary methods employed are receptor binding assays and functional assays, such as the measurement of intracellular calcium mobilization.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the α1-adrenergic receptor.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor.
-
Radioligand (e.g., [3H]-Prazosin), a substance that binds specifically to the α1-receptor.
-
Test compound (unlabeled sympathomimetic).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the α1-adrenergic receptor and trigger a downstream cellular response.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound.
Materials:
-
Live cells expressing the α1-adrenergic receptor.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test compound.
-
A fluorescence plate reader or a fluorescence microscope.
Procedure:
-
Cell Culture: Cells are cultured in a suitable medium until they reach the desired confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will increase its fluorescence intensity upon binding to calcium.
-
Baseline Measurement: The baseline fluorescence of the cells is measured before the addition of the test compound.
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.
-
Data Analysis: The peak fluorescence response at each concentration of the test compound is measured. A dose-response curve is generated by plotting the response against the log concentration of the compound. The EC50 value is then determined from this curve.[2]
Visualizations
Alpha-1 Adrenergic Receptor Signaling Pathway
Amidephrine and other α1-agonists activate a well-defined signaling cascade within the cell. The following diagram illustrates this Gq-coupled pathway.
References
- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
Confirming the On-Target Activity of Amidephrine Hydrochloride with Receptor Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target activity of Amidephrine hydrochloride, a selective α1-adrenergic receptor agonist. We will explore the use of receptor knockout models as a definitive tool for target validation and provide supporting experimental data and protocols.
This compound is a sympathomimetic agent that selectively activates α1-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq/11, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This signaling pathway is crucial in various physiological processes, including smooth muscle contraction.
To unequivocally demonstrate that the pharmacological effects of this compound are mediated exclusively through the α1-adrenergic receptor, experiments utilizing receptor knockout models are indispensable. These models, in which the gene encoding the target receptor is deleted, provide a clean biological system to distinguish on-target from off-target effects.
Data Presentation: On-Target vs. Off-Target Effects
| Compound | Preparation | Assay Type | Parameter | Wild-Type (WT) | α1-Adrenergic Receptor KO |
| Phenylephrine | Recombinant cells expressing human α1-adrenoceptors | Radioligand Binding | pKi | 5.86 (α1D), 4.87 (α1B), 4.70 (α1A)[3] | No specific binding |
| Phenylephrine | Muscle cell monolayers | Intracellular Ca2+ Mobilization | Kact (µM) | 0.51[4] | No significant response |
| Phenylephrine | Sarcolemmal vesicles | Na+/Ca2+ Exchanger Activity | EC50 (µM) | 21[5] | No significant response |
| Amidephrine | Rat vas deferens | Contraction Assay | EC50 (µM) | 6.17 - 6.79[1] | Not Applicable |
Note: The data for phenylephrine in knockout models demonstrates a complete or significant loss of activity, which is the expected result for a selective on-target agonist. The EC50 values for Amidephrine indicate its potency in a physiological response known to be mediated by α1-adrenergic receptors.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the α1-adrenergic receptor.
Experimental Workflow for Target Validation
Caption: Experimental workflow for confirming on-target activity using knockout models.
Logical Framework for On-Target Confirmation
Caption: Logical framework for confirming on-target activity with knockout models.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the α1-adrenergic receptor in membranes prepared from wild-type and knockout animal tissues.
Materials:
-
Tissues (e.g., brain cortex, liver) from WT and α1-AR KO mice
-
Radioligand (e.g., [3H]-prazosin, a high-affinity α1-adrenergic receptor antagonist)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Homogenizer and centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize tissues in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., [3H]-prazosin) to each well.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Compare the Ki values obtained from WT and KO tissues. A significantly higher Ki or lack of competition in KO tissues confirms on-target binding.
-
Intracellular Calcium Mobilization Assay
This protocol measures the functional response to this compound by monitoring changes in intracellular calcium concentration in primary cells from wild-type and knockout animals.
Materials:
-
Primary cells (e.g., smooth muscle cells, hepatocytes) isolated from WT and α1-AR KO mice
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate the primary cells in a 96-well black-walled, clear-bottom plate and culture until confluent.
-
Wash the cells with HBSS.
-
Load the cells with the calcium indicator dye by incubating them in a solution of the dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells again to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each concentration of this compound.
-
Plot the peak fluorescence change as a function of the log concentration of the agonist.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Compare the dose-response curves and EC50 values from WT and KO cells. A rightward shift or complete absence of a response in KO cells confirms that the calcium mobilization is mediated by the α1-adrenergic receptor.
-
By employing these rigorous experimental approaches, researchers can definitively confirm the on-target activity of this compound and elucidate its precise mechanism of action, thereby providing a solid foundation for further drug development and clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-(-)-Phenylephrine hydrochloride | Adrenergic _1 Receptors | Bio-Techne [bio-techne.com]
- 4. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of the Na+/Ca2+ exchanger by phenylephrine, angiotensin II and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Amidephrine Hydrochloride's Effects on Diverse Smooth Muscle Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Amidephrine hydrochloride, a selective α1-adrenergic receptor agonist, on various smooth muscle tissues. The data presented is intended to support research and development efforts by offering a clear, objective overview of its potency and mechanism of action, alongside comparable data for other relevant α-adrenergic agonists.
Introduction to this compound
This compound is a sympathomimetic agent that selectively stimulates α1-adrenergic receptors. This selectivity makes it a valuable tool in pharmacological research for investigating the role of these receptors in smooth muscle contraction and other physiological processes. Its primary mechanism of action involves binding to α1-adrenergic receptors on the surface of smooth muscle cells, which initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction.[1] Amidephrine also exerts an indirect effect by stimulating the release of endogenous norepinephrine.[1]
Comparative Potency of α1-Adrenergic Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other common α1-adrenergic agonists across different smooth muscle tissues. Lower EC50 values indicate higher potency. Due to the limited availability of direct comparative studies on Amidephrine across a wide range of tissues, data for the structurally and functionally similar agonist, phenylephrine, is included to provide a broader context for comparison.
| Agonist | Tissue | Species | EC50 (M) | Reference |
| Amidephrine | Rat Vas Deferens | Rat | ~1 x 10⁻⁶ | [2] |
| Phenylephrine | Rat Vas Deferens | Rat | 1.5 x 10⁻⁶ | [3] |
| Rabbit Aorta | Rabbit | 1.3 x 10⁻⁶ | [4] | |
| Guinea Pig Taenia Caeci | Guinea Pig | Induces relaxation | [5] | |
| Norepinephrine | Rabbit Aorta | Rabbit | 3.1 x 10⁻⁸ | [6] |
| Rat Vas Deferens | Rat | 5.16 x 10⁻⁶ | [7] | |
| Guinea Pig Ileum | Guinea Pig | 1.19 x 10⁻⁵ | [8] |
Signaling Pathway of this compound
This compound mediates its effects through the activation of the Gq protein-coupled α1-adrenergic receptor. The binding of Amidephrine to this receptor initiates a cascade of intracellular events, as depicted in the following diagram.
Caption: Amidephrine Signaling Pathway in Smooth Muscle.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on isolated smooth muscle tissues using an organ bath setup. Specific parameters may need to be optimized for each tissue type.
General Organ Bath Protocol
A common method for studying smooth muscle contractility is the isolated organ bath technique.[9][10][11][12] This involves suspending a segment of smooth muscle tissue in a temperature-controlled chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O2, 5% CO2). The tissue is connected to a force transducer to record isometric contractions.
Caption: Experimental Workflow for Organ Bath Studies.
Tissue-Specific Protocols
1. Rat Vas Deferens:
-
Dissection: The vas deferens is carefully dissected from a male rat and cleaned of connective tissue.[2][13]
-
Preparation: The prostatic or epididymal portion can be used. The tissue is suspended in the organ bath under a resting tension of approximately 1 g.[5]
-
Solution: Krebs-Henseleit solution is commonly used.
-
Viability Test: A high concentration of potassium chloride (e.g., 80 mM) is used to induce a maximal contraction to ensure tissue viability.
-
Experiment: Cumulative concentrations of this compound are added to the bath to construct a concentration-response curve.
2. Guinea Pig Taenia Caeci/Ileum:
-
Dissection: A segment of the taenia caeci or ileum is isolated from a guinea pig.[14]
-
Preparation: The segment is cleaned and suspended in the organ bath under a low resting tension (e.g., 0.5-1 g).
-
Solution: Tyrode's solution is often used for intestinal preparations.
-
Note: In the guinea pig taenia caeci, α1-adrenergic agonists like phenylephrine can induce relaxation rather than contraction.[5] This should be considered when designing experiments. In the guinea pig ileum, norepinephrine can induce contraction.[8]
3. Rabbit Aorta:
-
Dissection: The thoracic aorta is excised from a rabbit and cleaned of adhering fat and connective tissue.
-
Preparation: The aorta is cut into rings (2-4 mm in width) and suspended in the organ bath under a resting tension of 2 g.[15]
-
Solution: Krebs-Henseleit solution is typically used.
-
Viability Test: Phenylephrine (e.g., 10⁻⁶ M) or norepinephrine can be used to elicit a contractile response to check for tissue viability.[15]
Conclusion
This compound is a potent and selective α1-adrenergic agonist that induces contraction in a variety of smooth muscle tissues. Its effects are mediated through the Gq protein-coupled signaling pathway, leading to an increase in intracellular calcium. The provided data and protocols offer a foundation for researchers to further investigate the comparative pharmacology of Amidephrine and other α1-adrenergic agonists in different smooth muscle preparations. The variability in potency across different tissues highlights the importance of tissue-specific characterization in drug development.
References
- 1. Sensitivity of rabbit aorta and mesenteric artery to norepinephrine: role of tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological vascular reactivity in isolated diabetic rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory alpha-adrenergic action of phenylephrine in guinea pig taenia caecum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epinephrine infusion induces hyporesponsiveness of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine and ATP are synergistic in the mouse vas deferens preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of adrenoceptors mediating contractile and relaxant responses to noradrenaline in the longitudinal muscle of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organ bath - Wikipedia [en.wikipedia.org]
- 10. reprocell.com [reprocell.com]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Physiological and pharmacological aspects of the vas deferens—an update [frontiersin.org]
- 14. Calcium and the alpha-action of catecholamines on guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Amidephrine Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Amidephrine hydrochloride, a substance that requires careful management due to its hazardous properties. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is harmful to aquatic life. Therefore, meticulous operational and disposal plans are crucial.
Safety and Handling Data
The following table summarizes key quantitative and qualitative safety information for this compound, compiled from safety data sheets (SDS). This data is critical for understanding the risks and necessary precautions.
| Parameter | Value/Instruction | Citation |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | |
| Skin Sensitization | Sub-category 1B (May cause an allergic skin reaction) | |
| Aquatic Hazard (Acute) | Category 3 (Harmful to aquatic life) | |
| Recommended Storage | 2 - 8 °C, Tightly closed, Dry, Light sensitive, Hygroscopic | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [1] |
| In case of Spills | Avoid inhalation of dust, Avoid substance contact, Ensure adequate ventilation, Evacuate the danger area, Cover drains, Collect, bind, and pump off spills, Take up dry, Dispose of properly | [2] |
| Fire Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide | [1] |
Experimental Protocols: Disposal of this compound
There are no specific experimental protocols for the chemical neutralization of this compound readily available. The standard and recommended procedure for its disposal is through a licensed and approved waste disposal facility. This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Procedure:
-
Container Management:
-
Waste Collection:
-
Engage a Professional Waste Disposal Service:
-
Dispose of the contents and the container at an approved waste disposal plant.[2]
-
Waste material must be disposed of in accordance with national and local regulations.[2]
-
It is crucial to prevent the release of this compound into the environment, particularly into drains, surface water, or groundwater.[2]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
